molecular formula C7H12O4 B1343226 3,3-Dimethoxycyclobutanecarboxylic acid CAS No. 332187-56-1

3,3-Dimethoxycyclobutanecarboxylic acid

Cat. No.: B1343226
CAS No.: 332187-56-1
M. Wt: 160.17 g/mol
InChI Key: FUBIHPWDLJCHSB-UHFFFAOYSA-N
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Description

3,3-Dimethoxycyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBIHPWDLJCHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620322
Record name 3,3-Dimethoxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332187-56-1
Record name 3,3-Dimethoxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a multi-step synthesis for 3,3-dimethoxycyclobutanecarboxylic acid, commencing with dimethyl malonate. The synthesis is strategically designed in three primary stages: the formation of a key intermediate, 1,3-dibromo-2,2-dimethoxypropane; the cyclization of this intermediate with dimethyl malonate to construct the cyclobutane ring; and a final selective Krapcho decarboxylation to yield the target molecule while preserving the acid-sensitive dimethoxy ketal. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the replication and understanding of this synthetic pathway in a laboratory setting.

Introduction

Cyclobutane derivatives are pivotal structural motifs in numerous biologically active molecules and are integral building blocks in medicinal chemistry and drug development. The synthesis of substituted cyclobutanes, such as this compound, presents unique challenges due to ring strain and the need for precise functional group manipulation. The dimethoxy group serves as a protected ketone, which can be deprotected for further functionalization, making the title compound a versatile intermediate. This guide outlines a robust and accessible synthetic route starting from the readily available dimethyl malonate.

Overall Synthesis Pathway

The synthesis of this compound from dimethyl malonate is accomplished through a three-step sequence. The initial step involves the synthesis of the key electrophile, 1,3-dibromo-2,2-dimethoxypropane. This is followed by a nucleophilic substitution reaction with the enolate of dimethyl malonate to form the cyclobutane ring. The final step is a selective mono-decarboxylation of the resulting diester to afford the desired product.

G cluster_0 Overall Workflow Start Dimethyl Malonate Step2 Cyclization Reaction Start->Step2 Step1 Synthesis of 1,3-dibromo-2,2-dimethoxypropane Step1->Step2 Step3 Krapcho Decarboxylation Step2->Step3 End This compound Step3->End

Figure 1: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane

The initial step involves the synthesis of the key building block, 1,3-dibromo-2,2-dimethoxypropane, from acetone, methanol, and bromine.[1][2]

Reaction Scheme: (Acetone + Methanol + Bromine → 1,3-Dibromo-2,2-dimethoxypropane)

Experimental Protocol (Batch Process):

  • In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of acetone and methanol is prepared.[2]

  • The solution is cooled, and bromine is added dropwise while maintaining a low temperature (not exceeding 20-25°C).[1][2]

  • After the addition of bromine is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-40 hours), during which a white solid precipitates.[1][2]

  • The solid product is isolated by filtration and washed with cold methanol.[1]

  • The resulting white crystalline solid is dried under vacuum to yield 1,3-dibromo-2,2-dimethoxypropane.[1]

ParameterValueReference
Acetone to Methanol RatioVaries; e.g., 180 kg acetone to 950 kg methanol[1]
Bromine to Acetone RatioMolar ratio dependent on scale[1]
Reaction Temperature< 25°C[1]
Reaction Time24 - 40 hours[1]
Purity of Product97% - 99.2%[1][2]

Table 1: Quantitative data for the synthesis of 1,3-dibromo-2,2-dimethoxypropane.

Step 2: Synthesis of Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This step involves the formation of the cyclobutane ring via a condensation reaction between 1,3-dibromo-2,2-dimethoxypropane and dimethyl malonate. While literature often cites the use of diisopropyl malonate, the procedure is analogous for dimethyl malonate.[3][4]

Reaction Scheme: (1,3-Dibromo-2,2-dimethoxypropane + Dimethyl Malonate → Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate)

Experimental Protocol:

  • To a flask containing a suitable solvent such as N,N-dimethylformamide (DMF), a strong base like potassium tert-butoxide is added and stirred.[3][5]

  • The mixture is cooled in an ice bath, and dimethyl malonate dissolved in DMF is added dropwise.[3][5]

  • After the addition, the reaction is allowed to warm to room temperature and stirred for a period.[5]

  • 1,3-dibromo-2,2-dimethoxypropane is then added, and the reaction mixture is heated to an elevated temperature (e.g., 130-140°C) for several days.[3][5]

  • Upon completion, the reaction is cooled, and the solvent is partially removed by distillation.[3]

  • The residue is worked up with water and extracted with a nonpolar solvent (e.g., n-heptane).[3][5]

  • The organic phase is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.[3]

ParameterValueReference
BasePotassium tert-butoxide[3][5]
SolventN,N-Dimethylformamide (DMF)[3][5]
Reaction Temperature130 - 140°C[3][5]
Reaction Time4 days (85 hours)[3]
Work-upWater quench, extraction with n-heptane[3][5]

Table 2: Quantitative data for the synthesis of Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 3: Krapcho Decarboxylation to this compound

The final step is the selective mono-decarboxylation of the diester to the desired carboxylic acid, while preserving the dimethoxy ketal. The Krapcho decarboxylation is an effective method for this transformation under near-neutral conditions.[1][6] This reaction is particularly suitable for substrates with acid-sensitive groups.[6]

Reaction Scheme: (Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate → this compound)

Experimental Protocol (General Krapcho Conditions):

  • The diester, dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is dissolved in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO).[1]

  • A salt, such as lithium chloride, and a small amount of water are added to the solution.[1][7]

  • The reaction mixture is heated to a high temperature (typically around 150°C or higher) and maintained for several hours until the reaction is complete (monitored by TLC or GC).[1]

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by crystallization or chromatography.

ParameterValueReference
SolventDimethyl sulfoxide (DMSO)[1]
ReagentsLithium chloride, Water[1][7]
Reaction Temperature~150°C[1]
Key AdvantagePreserves acid-sensitive ketal group[6]

Table 3: General conditions for Krapcho Decarboxylation.

Chemical Reaction Pathway Visualization

G cluster_1 Detailed Synthesis Pathway r1 Dimethyl Malonate i1 Dimethyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate r2 1,3-Dibromo-2,2-dimethoxypropane p1 3,3-Dimethoxycyclobutanecarboxylic Acid i1->p1 c1 Base (e.g., KOtBu) Solvent (e.g., DMF) Heat c2 LiCl, H2O DMSO, Heat (Krapcho Decarboxylation) inv1->c1 inv2->c2

Figure 2: Chemical reaction pathway for the synthesis.

Conclusion

The synthesis of this compound from dimethyl malonate is a multi-step process that is achievable with standard laboratory techniques and commercially available reagents. The key steps involve the formation of a dibrominated ketal, a malonic ester cyclization, and a selective Krapcho decarboxylation. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate. Careful control of reaction conditions, particularly in the decarboxylation step, is crucial to ensure the preservation of the dimethoxy protecting group and to obtain the desired product in good yield and purity.

References

Spectroscopic and Synthetic Profile of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold combined with the carboxylic acid functionality makes it a potentially valuable building block for the synthesis of novel small molecules and complex pharmaceutical agents. This document provides a technical overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis.

It is important to note that while the existence of this compound (CAS No. 332187-56-1) is confirmed by various chemical suppliers, detailed, publicly available experimental spectroscopic data is scarce. Therefore, the spectroscopic data presented herein is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.0Singlet (broad)1H-COOHChemical shift is dependent on solvent and concentration. May exchange with D₂O.[1][2]
~3.2Singlet6H-OCH₃Two equivalent methoxy groups.
~2.8 - 3.0Multiplet1H-CH(COOH)Methine proton of the cyclobutane ring.
~2.2 - 2.5Multiplet4H-CH₂-Methylene protons of the cyclobutane ring.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentNotes
~175 - 180-COOHCarbonyl carbon of the carboxylic acid.[1][2]
~90 - 100C(OCH₃)₂Quaternary carbon of the cyclobutane ring bonded to two oxygens.
~50-OCH₃Methoxy group carbons.
~40 - 45-CH(COOH)Methine carbon of the cyclobutane ring.
~30 - 35-CH₂-Methylene carbons of the cyclobutane ring.[3]
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)DescriptionFunctional GroupNotes
2500-3300BroadO-H stretchCarboxylic Acid
~1710Strong, sharpC=O stretchCarboxylic Acid
2850-3000MediumC-H stretchAliphatic
1050-1150StrongC-O stretchMethoxy Ether
Table 4: Predicted Mass Spectrometry (MS) Data
m/zFragmentationNotes
160[M]⁺Molecular ion peak (assuming Electron Ionization).
145[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
129[M - OCH₃]⁺Loss of a methoxy radical.
115[M - COOH]⁺Loss of the carboxylic acid group.
55[C₄H₇]⁺Characteristic fragment of the cyclobutane ring.

Experimental Protocols

A practical and reliable method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3), which is available from commercial suppliers.

Synthesis of this compound via Ester Hydrolysis

This protocol details the base-catalyzed hydrolysis (saponification) of Methyl 3,3-dimethoxycyclobutanecarboxylate.

Materials and Reagents:

  • Methyl 3,3-dimethoxycyclobutanecarboxylate

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Saponification: Add sodium hydroxide or potassium hydroxide (1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The product may precipitate as a solid or form an oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester.

SynthesisWorkflow Start Methyl 3,3-dimethoxy- cyclobutanecarboxylate Reagents 1. NaOH or KOH, MeOH/H₂O 2. Reflux Start->Reagents Saponification Intermediate Sodium 3,3-dimethoxy- cyclobutanecarboxylate Reagents->Intermediate Acidification HCl (aq) Intermediate->Acidification Acidification Product 3,3-Dimethoxycyclo- butanecarboxylic acid Acidification->Product

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a summary of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of this compound. While experimental data remains to be published in peer-reviewed literature, the information presented here offers a solid foundation for researchers and scientists working with this compound. The provided synthetic protocol is robust and based on well-established chemical transformations, enabling the reliable preparation of this valuable building block for applications in drug discovery and organic synthesis.

References

Chemical properties of 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 3,3-Dimethoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 332187-56-1). While experimental data for this specific molecule is limited, this document consolidates predicted properties, a plausible synthetic route based on established chemical transformations, and expected analytical characteristics. The guide also explores the broader significance of the cyclobutane scaffold in medicinal chemistry, highlighting the potential of this compound as a valuable building block for drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted cyclobutane derivative containing a carboxylic acid functional group and a geminal dimethoxy group. The presence of the strained four-membered ring and the polar functional groups are expected to confer unique conformational and electronic properties.[1]

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that much of the data is derived from computational predictions due to a lack of published experimental values.

PropertyValueSource
IUPAC Name 3,3-Dimethoxycyclobutane-1-carboxylic acid(Predicted)
CAS Number 332187-56-1Supplier Data
Molecular Formula C₇H₁₂O₄Supplier Data
Molecular Weight 160.17 g/mol Supplier Data
Boiling Point 246.2 ± 40.0 °C (at 760 mmHg)(Predicted)
Density 1.19 ± 0.1 g/cm³(Predicted)
pKa 4.15 ± 0.40(Predicted)
Physical Form LiquidSupplier Data

Synthesis and Purification

The most direct and plausible synthetic route to this compound is through the hydrolysis of its corresponding ester, Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3).[2] This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis (saponification) being a common and effective method.

Experimental Protocol: Basic Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This protocol describes a standard procedure for the saponification of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl 3,3-dimethoxycyclobutane-1-carboxylate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Saponification: Add sodium hydroxide (approx. 1.5-2.0 eq.) to the stirred solution. Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of 1M HCl. The formation of a precipitate or an oily layer indicates the formation of the carboxylic acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

G cluster_workflow Synthesis Workflow start Start: Methyl 3,3-dimethoxy- cyclobutane-1-carboxylate reaction Saponification: 1. Dissolve in MeOH/H2O 2. Add NaOH 3. Heat to Reflux start->reaction workup1 Solvent Removal: Remove MeOH via rotary evaporation reaction->workup1 workup2 Acidification: Cool in ice bath, add 1M HCl to pH 2-3 workup1->workup2 extraction Extraction: Extract with Ethyl Acetate workup2->extraction purification Drying & Concentration: 1. Wash with Brine 2. Dry over MgSO4 3. Remove Solvent extraction->purification end_product Product: 3,3-Dimethoxy- cyclobutanecarboxylic acid purification->end_product

Caption: Synthesis of this compound via ester hydrolysis.

Spectroscopic and Analytical Characterization

Precise characterization is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectroscopic data are predicted.[3][4]

Predicted Spectroscopic Data
TechniquePredicted Key Features
IR (Infrared) O-H stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.• C-H stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.• C=O stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.• C-O stretch (Ethers & Acid): Strong absorptions in the 1050-1250 cm⁻¹ region.
¹H NMR -COOH: A broad singlet, typically downfield (>10 ppm).• -OCH₃: Two singlets (or one if chemically equivalent), each integrating to 3H, around 3.2-3.5 ppm.• -CH-COOH: A multiplet (quintet or similar) around 2.8-3.2 ppm.• -CH₂-: Two sets of multiplets for the cyclobutane ring protons, likely between 1.8-2.6 ppm.
¹³C NMR C=O (Carboxyl): A signal in the 175-185 ppm range.• C(OCH₃)₂: A quaternary carbon signal around 90-100 ppm.• -OCH₃: Carbon signals around 50-60 ppm.• -CH-COOH: A methine carbon signal around 40-50 ppm.• -CH₂-: Methylene carbon signals for the cyclobutane ring around 30-40 ppm.
Mass Spec (MS) Molecular Ion (M⁺): Expected at m/z = 160.17.• Key Fragments: Loss of -COOH (m/z = 115), loss of -OCH₃ (m/z = 129).

Chemical Reactivity

The reactivity of this compound is dominated by two key structural features: the carboxylic acid group and the strained cyclobutane ring.

  • Carboxylic Acid Reactions: The -COOH group is expected to undergo typical transformations, such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, often facilitated by coupling agents (e.g., DCC, HATU).[5]

  • Cyclobutane Ring: The four-membered ring possesses significant angle and torsional strain.[5] While generally stable under standard conditions, this strain can make the ring susceptible to opening under certain harsh reaction conditions (e.g., high heat, strong acids, or catalytic hydrogenation), a property that can be exploited for further synthetic transformations.[6]

Application in Drug Discovery and Medicinal Chemistry

While no specific biological activity has been reported for this compound, the cyclobutane scaffold is an increasingly important motif in modern drug design. Its incorporation into drug candidates can offer several advantages over more common acyclic or aromatic linkers.[1][7]

  • Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[7]

  • Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl groups or aromatic rings) with a cyclobutane ring can improve a compound's pharmacokinetic profile by blocking sites of metabolic oxidation.

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of key pharmacophoric groups in three-dimensional space, enabling optimal interaction with protein binding pockets.

  • Aryl Isostere: The cyclobutane ring can serve as a non-planar, saturated isostere for phenyl rings, which can improve properties such as solubility and reduce off-target toxicity associated with planar aromatic systems.

The combination of a carboxylic acid "handle" for further derivatization and the structurally important dimethoxy-substituted cyclobutane core makes this compound a promising building block for creating novel chemical entities with potential therapeutic applications.

G cluster_logical Role of Cyclobutane Scaffold in Drug Design scaffold Cyclobutane Scaffold prop1 Conformational Rigidity scaffold->prop1 prop2 Improved Metabolic Stability scaffold->prop2 prop3 Precise Vectorial Orientation scaffold->prop3 prop4 Non-Planar Aryl Isostere scaffold->prop4 outcome1 Enhanced Binding Affinity prop1->outcome1 outcome2 Improved Pharmacokinetics prop2->outcome2 outcome3 Increased Selectivity prop3->outcome3 outcome4 Improved Physicochemical Properties (e.g., Solubility) prop4->outcome4

Caption: Logical relationship between the cyclobutane scaffold and desirable drug properties.

References

CAS number for 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,3-Dimethoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 332187-56-1) is a substituted cyclobutane derivative. Compounds containing the cyclobutane motif are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into molecular scaffolds, which can lead to improved pharmacological properties. This document provides a technical overview of this compound, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic data. It should be noted that while this compound is commercially available, there is a notable absence of in-depth studies on its biological activity and detailed experimental characterization in peer-reviewed literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Physical properties such as boiling point and pKa are based on computational predictions as experimental data is not widely available.

PropertyValueReference
CAS Number 332187-56-1[1][2][3]
Molecular Formula C₇H₁₂O₄[2][3]
Molecular Weight 160.17 g/mol [1][3]
IUPAC Name 3,3-dimethoxycyclobutane-1-carboxylic acid
Predicted Boiling Point 246.2 ± 40.0 °C[3]
Predicted Density 1.19 g/cm³[3]
Predicted pKa 4.15 ± 0.40[3]
Physical Form Liquid[1]

Synthesis Protocol

Reaction: Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Reagents and Materials:

  • Methyl 3,3-dimethoxycyclobutane-1-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the methanol.

    • Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be used as is if sufficiently pure, or further purified by column chromatography or distillation if necessary.

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Work-up & Isolation start_material Methyl 3,3-dimethoxycyclobutane-1-carboxylate reaction Stir at Room Temp start_material->reaction reagents 1. LiOH or NaOH 2. MeOH/H₂O reagents->reaction acidification Acidify with 1M HCl reaction->acidification Quench & Evaporate MeOH extraction Extract with Ethyl Acetate acidification->extraction drying Dry & Concentrate extraction->drying product 3,3-Dimethoxycyclobutanecarboxylic Acid drying->product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

No experimental spectra for this compound have been published. The following table summarizes the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands based on the compound's structure. These predictions are useful for confirming the identity of the synthesized product.

Spectroscopy Predicted Signals / Bands
¹H NMR ~10-12 ppm (s, 1H, -COOH), ~3.2 ppm (s, 6H, 2 x -OCH₃), ~2.8-3.0 ppm (m, 1H, -CH-COOH), ~2.2-2.5 ppm (m, 4H, cyclobutane -CH₂-)
¹³C NMR ~175-180 ppm (-COOH), ~95-100 ppm (quaternary C(OCH₃)₂), ~50 ppm (-OCH₃), ~40-45 ppm (cyclobutane -CH₂-), ~35-40 ppm (-CH-COOH)
IR (Infrared) 3300-2500 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1100 cm⁻¹ (C-O stretch)

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity of this compound. Therefore, there is no information available regarding its mechanism of action, potential therapeutic targets, or associated signaling pathways. Its utility is currently positioned as a chemical building block for the synthesis of more complex molecules in drug discovery and materials science. Further research would be required to determine if this compound possesses any intrinsic biological properties.

References

3,3-Dimethoxycyclobutanecarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid, a structurally unique four-membered carbocycle, has emerged as a valuable building block in organic synthesis. Its inherent ring strain and functionalities offer a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The cyclobutane motif is increasingly recognized for its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and metabolic stability of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the laboratory.

Physicochemical Properties

This compound (CAS No. 332187-56-1) is a white solid with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[][3] Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 332187-56-1[][3]
Molecular Formula C₇H₁₂O₄[]
Molecular Weight 160.17 g/mol []
Boiling Point 246.151 °C at 760 mmHg (Predicted)[]
Density 1.19 g/cm³ (Predicted)[]
pKa 4.15 ± 0.40 (Predicted)
Appearance White Solid[4]
Solubility Slightly soluble in water[5]

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through a multi-step sequence, often starting from the construction of a corresponding diester, followed by hydrolysis and decarboxylation. A common strategy involves the reaction of a malonic ester with a 1,3-dihalogenated propane derivative bearing a protected ketone.

Experimental Protocols

1. Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This procedure is adapted from methodologies described in patent literature for the synthesis of related cyclobutane structures.[6][7]

  • Reaction:

    • To a stirred solution of diisopropyl malonate in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at a low temperature (e.g., -5 °C).

    • After stirring for a period, add 2,2-dimethoxy-1,3-dibromopropane dropwise, maintaining the low temperature.

    • The reaction mixture is then heated at an elevated temperature (e.g., 140 °C) for several days to facilitate the cyclization reaction.

    • Work-up involves cooling the reaction, quenching with water, and extracting the product with a non-polar solvent like n-heptane.

    • The organic phase is dried and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.

  • Diagram of Synthesis Workflow:

    G Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate A Diisopropyl malonate + 2,2-dimethoxy-1,3-dibromopropane B Potassium tert-butoxide, DMF, -5 °C A->B 1. Deprotonation C Cyclization at 140 °C B->C 2. Nucleophilic substitution & Cyclization D Aqueous work-up and extraction C->D 3. Quenching E Purification (Distillation) D->E 4. Isolation F Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate E->F 5. Final Product

    Synthesis of the Dicarboxylate Precursor

2. Hydrolysis and Decarboxylation to this compound

The conversion of the diester to the target mono-carboxylic acid involves hydrolysis of the ester groups followed by selective mono-decarboxylation of the resulting gem-dicarboxylic acid.

  • Reaction:

    • The diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is heated under reflux with a strong base such as potassium hydroxide in an aqueous-alcoholic solution to hydrolyze the ester groups.

    • After hydrolysis, the alcohol is removed by distillation, and the resulting aqueous solution of the dicarboxylate salt is carefully acidified with a strong acid like hydrochloric acid.

    • The gem-dicarboxylic acid is then heated to induce decarboxylation, yielding this compound.[8] The reaction progress can be monitored by the evolution of carbon dioxide.

    • The product is then extracted with an organic solvent, dried, and purified, for instance by recrystallization.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals for the methoxy protons (singlet, ~3.2 ppm), cyclobutane ring protons (multiplets, ~2.0-3.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Signals for the carboxylic acid carbonyl carbon (~175-180 ppm), the ketal carbon (~100 ppm), methoxy carbons (~50 ppm), and the cyclobutane ring carbons.
IR A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretches for the methoxy groups and carboxylic acid.
Mass Spec. A molecular ion peak corresponding to the molecular weight (160.17 g/mol ) and characteristic fragmentation patterns.

Applications in Organic Synthesis

This compound is a valuable intermediate, primarily due to the synthetic versatility of its functional groups. The dimethoxy acetal serves as a protected ketone, which can be deprotected under acidic conditions to reveal the corresponding 3-oxocyclobutanecarboxylic acid.[4] This ketone-bearing cyclobutane is a key precursor in the synthesis of various biologically active molecules.

Conversion to 3-Oxocyclobutanecarboxylic Acid

The hydrolysis of the ketal is a crucial transformation that unlocks further synthetic possibilities.

  • Experimental Protocol (Ketal Hydrolysis):

    • This compound is treated with an aqueous acid, such as hydrochloric acid.[9]

    • The mixture is heated to facilitate the hydrolysis of the dimethyl ketal to the corresponding ketone.

    • The product, 3-oxocyclobutanecarboxylic acid, can be isolated by extraction with an organic solvent followed by purification.

  • Reaction Scheme:

    G Ketal Hydrolysis to 3-Oxocyclobutanecarboxylic Acid A This compound B 3-Oxocyclobutanecarboxylic acid A->B H₃O⁺, Δ

    Conversion to the Keto Acid

Application in Drug Development: Synthesis of JAK Inhibitors

3-Oxocyclobutanecarboxylic acid and its derivatives are important building blocks for the synthesis of Janus kinase (JAK) inhibitors.[4][10] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases, as well as certain types of cancer, by modulating the JAK-STAT signaling pathway.[11] The cyclobutane scaffold can provide a rigid framework that helps in orienting the pharmacophoric groups for optimal binding to the target enzyme.

  • JAK-STAT Signaling Pathway Overview:

    G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression JAK_Inhibitor JAK Inhibitor (e.g., derived from cyclobutane building blocks) JAK_Inhibitor->JAK Inhibition

    Role of JAK Inhibitors in the JAK-STAT Pathway

Conclusion

This compound represents a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of bioactive molecules. Its utility is underscored by its role as a precursor to 3-oxocyclobutanecarboxylic acid, a building block for important pharmaceuticals like JAK inhibitors. The synthetic protocols and applications outlined in this guide highlight the value of this compound for researchers and professionals in the field of drug development and complex molecule synthesis. Further exploration of its reactivity and incorporation into novel molecular frameworks is expected to continue to yield exciting advancements in chemical and biomedical sciences.

References

The Untapped Potential of 3,3-Dimethoxycyclobutanecarboxylic Acid Derivatives: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry and drug discovery. The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can provide access to novel chemical space and intellectual property. Among its substituted variants, derivatives of 3,3-dimethoxycyclobutanecarboxylic acid represent a largely unexplored class of compounds with significant potential. The geminal dimethoxy group imparts specific steric and electronic properties, while the carboxylic acid moiety serves as a versatile handle for further chemical modification and interaction with biological targets. This technical guide aims to consolidate the currently available, albeit limited, information on this compound and its derivatives, and to extrapolate potential applications based on the known bioactivities of related cyclobutane and carboxylic acid-containing molecules.

While direct, extensive research on the applications of this compound derivatives is not yet prevalent in publicly accessible literature, the foundational chemistry and the biological relevance of the constituent moieties suggest several promising avenues for investigation.

Core Structure and Synthetic Accessibility

The fundamental scaffold, this compound, is a known chemical entity. Its methyl ester, methyl 3,3-dimethoxycyclobutane-1-carboxylate, is cataloged in chemical databases, indicating its synthesizability. The synthesis of related 3,3-disubstituted cyclobutanecarboxylic acids often involves multi-step sequences, which may include cycloaddition reactions or ring expansions.

General Synthetic Workflow:

The synthesis of derivatives would likely follow a logical progression from the core acid or its ester.

G A Starting Materials (e.g., cyclobutanone derivatives) B Synthesis of 3,3-Dimethoxycyclobutane- 1-carboxylic Acid/Ester A->B C Amide Coupling B->C D Esterification/Reduction B->D E Further Derivatization C->E D->E F Bioactive Derivatives E->F

Caption: General synthetic workflow for this compound derivatives.

Potential Therapeutic Applications: An Extrapolation

Based on the known pharmacological activities of structurally related compounds, several potential applications for derivatives of this compound can be hypothesized.

Anticancer Agents

Carboxylic acid derivatives are a cornerstone of many anticancer drugs. For instance, isothiocoumarin-3-carboxylic acid derivatives have demonstrated antimitotic activity[1]. Similarly, novel dihydropyridine carboxylic acid derivatives have shown cytotoxic effects against cancer cell lines[2]. The rigid cyclobutane scaffold could serve to orient pharmacophoric groups in a precise manner to interact with enzymatic targets or protein-protein interfaces critical for cancer cell proliferation.

Hypothesized Mechanism of Action (Anticancer):

Derivatives could be designed to inhibit key signaling pathways involved in cell growth and survival.

G cluster_0 Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Signaling Downstream Signaling (e.g., MAPK, PI3K) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Derivative 3,3-Dimethoxycyclobutane Derivative Derivative->Kinase Inhibition

Caption: Hypothesized inhibition of a cancer cell signaling pathway.

Anti-inflammatory Agents

The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and antioxidant properties of purine-2,6-dione derivatives bearing a terminal carboxylic acid have been documented[3]. By incorporating the 3,3-dimethoxycyclobutane core, it may be possible to develop novel anti-inflammatory agents with improved potency or selectivity, potentially targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial Agents

The crucial role of the carboxylic acid group in the anti-mycobacterial activity of fusidic acid derivatives has been highlighted[4]. This suggests that the carboxylic acid function of the 3,3-dimethoxycyclobutane scaffold could be essential for activity against various pathogens. The unique shape of the cyclobutane ring could facilitate binding to microbial enzymes that are not effectively targeted by existing drugs.

Experimental Protocols

While specific experimental data for the biological activity of this compound derivatives is not available, the following are representative protocols for the synthesis and evaluation of related carboxylic acid derivatives, which would be applicable in future studies.

General Procedure for Amide Coupling

A common method for derivatizing the carboxylic acid is through amide bond formation.

Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.2 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Workflow for Amide Synthesis and Purification:

G A Dissolve Acid in Solvent B Add Coupling Agents (EDCI, HOBt) A->B C Add Amine B->C D Stir at Room Temperature C->D E Work-up (Washings) D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Characterize Pure Product G->H

References

The Stereochemistry of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its stereochemistry is crucial for its application in stereoselective synthesis and for elucidating structure-activity relationships in drug design. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including a theoretical analysis of its stereoisomerism, proposed experimental protocols for its synthesis and stereochemical characterization, and a summary of expected quantitative data based on analogous compounds.

Introduction to the Stereochemistry of Substituted Cyclobutanes

Cyclobutane rings are not planar and exist in puckered conformations to relieve ring strain. This puckering leads to the possibility of different spatial arrangements of substituents. For a monosubstituted cyclobutane like this compound, the key stereochemical consideration is the orientation of the carboxylic acid group relative to the ring.

Analysis of Stereoisomerism

This compound possesses a plane of symmetry that bisects the molecule through the C1 (bearing the carboxyl group) and C3 (bearing the gem-dimethoxy groups) carbons. This inherent symmetry renders the molecule achiral , meaning it does not have a non-superimposable mirror image and will not exhibit optical activity.

While the molecule is achiral, the puckered nature of the cyclobutane ring can lead to conformational isomers. The carboxylic acid group can occupy either an axial or an equatorial position in the puckered ring. These conformers are in equilibrium, and the preferred conformation depends on the steric bulk of the substituents.

Proposed Synthesis and Stereochemical Control

A plausible synthetic route to this compound could start from 3-oxocyclobutanecarboxylic acid. The gem-dimethoxy group can be introduced via ketalization.

Experimental Protocol: Synthesis of this compound
  • Ketalization of 3-Oxocyclobutanecarboxylic Acid:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Caption: Synthetic workflow for this compound.

Stereochemical Characterization

The stereochemistry of the synthesized product can be confirmed using various analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclobutane derivatives. The coupling constants between protons on the cyclobutane ring can provide information about their relative orientation.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.80 Quintet 1H H1 (methine)
~2.40 Multiplet 2H H2/H4 (equatorial)
~2.10 Multiplet 2H H2/H4 (axial)
3.25 Singlet 6H -OCH₃

| 11.5 (broad) | Singlet | 1H | -COOH |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~178 -COOH
~95 C3 (ketal)
~49 -OCH₃
~40 C1

| ~35 | C2/C4 |

X-ray Crystallography

Single-crystal X-ray diffraction can provide unambiguous determination of the solid-state structure, including the puckering of the cyclobutane ring and the conformation of the carboxylic acid group.

Hypothetical Crystallographic Data:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 105

| Z | 4 |

Caption: Workflow for stereochemical analysis.

Conclusion

The stereochemistry of this compound is defined by its achiral nature due to a plane of symmetry. Its conformational properties, arising from the puckering of the cyclobutane ring, can be investigated through spectroscopic and crystallographic methods. The synthetic and analytical workflows presented in this guide provide a framework for the preparation and thorough stereochemical characterization of this molecule, which is essential for its potential applications in various fields of chemical research.

Stability of 3,3-Dimethoxycyclobutanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3,3-dimethoxycyclobutanecarboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct stability studies on this specific compound, this guide is built upon established principles of organic chemistry, particularly the reactivity of its core functional groups—a ketal and a carboxylic acid—and standard pharmaceutical practices for stability assessment.

Core Stability Profile

The stability of this compound is primarily dictated by the ketal functional group. Ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The cyclobutane ring itself is relatively stable and does not readily undergo degradation under typical pharmaceutical stress conditions, though extreme conditions could potentially lead to ring-opening reactions. The carboxylic acid moiety is also generally stable but can undergo esterification in the presence of alcohols under acidic or basic conditions and at elevated temperatures.

Qualitative Stability Summary
Stress ConditionExpected StabilityPrimary Degradation Pathway
Acidic (Hydrolytic) Low Hydrolysis of the ketal to form 3-oxocyclobutanecarboxylic acid.
Basic (Hydrolytic) High The ketal is stable to basic hydrolysis.
Neutral (Hydrolytic) High The ketal is stable at neutral pH.
Oxidative Moderate to High The molecule lacks readily oxidizable functional groups.
Thermal Moderate to High Decomposition temperature would need to be determined experimentally.
Photolytic High The molecule does not contain significant chromophores that absorb UV-Vis light.

Putative Degradation Pathway

The most probable degradation pathway for this compound under physiological or acidic processing conditions is the hydrolysis of the ketal functional group. This reaction is acid-catalyzed and proceeds through a hemiacetal intermediate to yield 3-oxocyclobutanecarboxylic acid and two molecules of methanol.

A This compound B Protonation of an ether oxygen A->B + H+ C Loss of methanol to form an oxonium ion B->C - CH3OH D Nucleophilic attack by water C->D + H2O E Deprotonation to form a hemiacetal D->E - H+ F Protonation of the second ether oxygen E->F + H+ G Loss of a second molecule of methanol F->G - CH3OH H Deprotonation to form 3-oxocyclobutanecarboxylic acid G->H - H+ A Prepare solutions of this compound B Expose to stress conditions (Acid, Base, Oxidizing agent, Heat, Light) A->B C Neutralize samples (for acid and base stress) B->C D Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) C->D E Identify and characterize degradation products D->E F Develop and validate stability-indicating analytical method D->F G Establish degradation profile and pathways E->G F->G

A Technical Guide to Sourcing 3,3-Dimethoxycyclobutanecarboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical reagents is a critical first step in the discovery pipeline. This guide provides an in-depth overview of the commercial availability of 3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1), a unique cyclobutane derivative with potential applications in medicinal chemistry and materials science. Due to the specificity of this compound, this guide also offers a logical workflow for sourcing such specialized chemicals.

Commercial Supplier Landscape

Our investigation into the commercial availability of this compound has identified a select number of chemical suppliers. The following table summarizes the available quantitative data for this compound from various vendors. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sunway Pharm Ltd 332187-56-197%5g, 25g, 100g$61.00 (5g), $247.00 (25g), $939.00 (100g)[1]
HENAN NEW BLUE CHEMICAL CO.,LTD 332187-56-199%Min. Order: 1 Kilogram~$1.00/Kilogram (FOB)[2]
Manchester Organics 332187-56-1Not SpecifiedInquire for detailsInquire for details[3]
SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. 332187-56-1Not Specified1g, 5g, 10g, 25g, 100gInquire for details[4]
Allbio pharm Co., Ltd 332187-56-198%Inquire for detailsInquire for details[5]
Sigma-Aldrich (via Synthonix Corporation) 332187-56-1Not SpecifiedInquire for detailsInquire for details
ECHO CHEMICAL CO., LTD. 332187-56-1Not SpecifiedInquire for detailsInquire for details

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield detailed, publicly available experimental protocols specifically for the synthesis or application of this compound. The available literature predominantly focuses on the synthesis of the structurally related analog, 3,3-dimethylcyclobutanecarboxylic acid.

Researchers interested in the synthesis of the target compound may need to adapt procedures from related molecules or develop a novel synthetic route. For those considering its use in drug discovery, the carboxylic acid moiety offers a versatile handle for various chemical modifications, such as amide bond formation or esterification, to explore structure-activity relationships.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a specialized chemical like this compound is a multi-step process that requires careful consideration of various factors. The following diagram illustrates a logical workflow to guide researchers in this process.

Supplier_Selection_Workflow Workflow for Selecting a Commercial Supplier of Specialty Chemicals A Identify Chemical of Interest (this compound) B Conduct Initial Supplier Search (Databases, Search Engines) A->B C Compile a List of Potential Suppliers B->C D Request Quotations and Technical Data C->D E Evaluate Suppliers Based on Key Criteria D->E F Purity & Quality (Certificate of Analysis) E->F Criteria G Price & Lead Time E->G Criteria H Quantity & Scalability E->H Criteria I Technical Support & Reputation E->I Criteria K Qualify Secondary Supplier (Optional) E->K Contingency J Select Primary Supplier F->J G->J H->J I->J L Place Order and Procure Material J->L

A logical workflow for selecting a chemical supplier.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or detailed experimental workflows involving this compound are currently documented in publicly accessible literature, diagrams for these aspects cannot be provided at this time. Researchers who successfully utilize this compound in their work are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

The Ascendancy of Cyclobutane Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once a synthetic curiosity, has firmly established itself as a valuable building block in contemporary drug discovery. Its unique conformational constraints and metabolic stability offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of therapeutic agents. This technical guide provides an in-depth review of the role of cyclobutane carboxylic acids in medicinal chemistry, with a focus on key therapeutic areas, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, with its inherent strain energy of approximately 26 kcal/mol, imparts a distinct three-dimensional geometry to molecules.[1] This puckered conformation can be leveraged to orient pharmacophoric elements in a biologically active conformation, thereby enhancing potency and selectivity.[1][2] The incorporation of a carboxylic acid moiety further provides a key interaction point with biological targets, often mimicking natural amino acids or other endogenous ligands. This combination of a rigid scaffold and a versatile functional group has led to the successful development of drugs and clinical candidates across a range of diseases.

Anticancer Agents: Targeting Proliferation and Survival

Cyclobutane carboxylic acids have made significant contributions to oncology, from classic platinum-based drugs to novel targeted therapies.

Carboplatin: A Second-Generation Platinum Agent

Carboplatin, a cornerstone of cancer chemotherapy, features a cyclobutane-1,1-dicarboxylic acid ligand that modulates the reactivity of the platinum center. This modification reduces the nephrotoxicity associated with its predecessor, cisplatin, while retaining potent anticancer activity.[1]

Mechanism of Action: Carboplatin acts as a DNA cross-linking agent. Following administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum to form covalent bonds with DNA, primarily at the N7 position of guanine bases. This leads to the formation of intrastrand and interstrand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

carboplatin_mechanism Carboplatin Carboplatin Activated_Carboplatin Aquated Platinum Intermediate Carboplatin->Activated_Carboplatin Hydrolysis DNA Nuclear DNA Activated_Carboplatin->DNA Covalent Binding DNA_Adduct Platinum-DNA Adducts (Intra- and Interstrand Cross-links) DNA->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis Inhibition of Replication & Transcription

Table 1: In Vitro Antiproliferative Activity of Carboplatin and its Analogs

CompoundCell LineIC50 (µM)
Carboplatin (MD1)K562 (Myelogenous Leukemia)>100
MD2 (analog)K562 (Myelogenous Leukemia)50
MD3 (analog)K562 (Myelogenous Leukemia)1.7
Carboplatin (MD1)HT-29 (Colon Adenocarcinoma)25
MD2 (analog)HT-29 (Colon Adenocarcinoma)100
MD3 (analog)HT-29 (Colon Adenocarcinoma)25
Carboplatin (MD1)MCF-7 (Breast Adenocarcinoma)10
MD2 (analog)MCF-7 (Breast Adenocarcinoma)10
MD3 (analog)MCF-7 (Breast Adenocarcinoma)10

Experimental Protocols:

Synthesis of Carboplatin: A general synthesis of carboplatin involves the reaction of cisplatin with silver nitrate to form an aqueous solution of the dinitrate intermediate. This is followed by the addition of cyclobutane-1,1-dicarboxylic acid to yield carboplatin.

  • Step 1: Cisplatin is reacted with a stoichiometric amount of silver nitrate in water. The reaction mixture is stirred in the dark to facilitate the precipitation of silver chloride.

  • Step 2: The precipitated silver chloride is removed by filtration.

  • Step 3: The filtrate, containing the cis-diamminediaquaplatinum(II) nitrate, is treated with an equimolar amount of cyclobutane-1,1-dicarboxylic acid.

  • Step 4: The pH of the solution is carefully adjusted, and the mixture is heated to promote the formation of carboplatin.

  • Step 5: The solution is then cooled to induce crystallization of carboplatin, which is collected by filtration, washed, and dried.

In Vitro Antiproliferative Assay (SRB Assay): The antiproliferative activity of carboplatin and its analogs can be determined using the sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cell lines (e.g., K562, HT-29, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (carboplatin and its analogs) for a specified period (e.g., 24 hours).

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Apalutamide: A Non-steroidal Androgen Receptor Antagonist

Apalutamide is a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. While not a carboxylic acid itself, its discovery highlights the use of cyclobutane-containing building blocks in modern drug design. The core structure features a spirocyclic cyclobutane moiety.

Mechanism of Action: Apalutamide functions as a competitive inhibitor of the androgen receptor (AR). It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone. This blockade inhibits the nuclear translocation of the AR, its binding to androgen response elements on DNA, and subsequent transcription of AR-regulated genes that promote prostate cancer cell growth and survival.

apalutamide_mechanism Androgen Androgen (Testosterone, DHT) AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm AR_complex Androgen-AR Complex AR_cytoplasm->AR_complex Apalutamide Apalutamide Apalutamide->AR_cytoplasm Competitive Inhibition Apalutamide->Inhibition AR_nucleus AR Translocation to Nucleus AR_complex->AR_nucleus ARE Androgen Response Element (DNA) AR_nucleus->ARE Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Inhibition->AR_nucleus Blocks

Table 2: In Vitro Activity of Apalutamide

ParameterValue
AR Binding Affinity (IC50)16 nM

Experimental Protocols:

Androgen Receptor Competitive Binding Assay: This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Receptor Source: Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or AR-overexpressing cells.

  • Radioligand: Use a radiolabeled androgen, such as [3H]-R1881 (methyltrienolone).

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (apalutamide).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) precipitation or size exclusion chromatography.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Antiviral Agents: Inhibiting Viral Replication

The rigid nature of the cyclobutane ring has been exploited to design potent inhibitors of viral enzymes.

Boceprevir: An HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection. It contains a cyclobutane moiety as part of its P1 group, which plays a crucial role in binding to the active site of the HCV NS3/4A protease.

Mechanism of Action: Boceprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins required for viral replication. Boceprevir mimics the substrate of the protease and forms a covalent adduct with the active site serine residue, thereby blocking its activity and halting viral replication.

boceprevir_mechanism HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Mature_Viral_Proteins Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication Boceprevir Boceprevir Boceprevir->NS3_4A_Protease Reversible Covalent Inhibition

Table 3: In Vitro Activity of Boceprevir

ParameterValue
HCV Replicon Assay (EC50)200-400 nM (Genotypes 1, 2, 5)

Experimental Protocols:

HCV NS3/4A Protease Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

  • Enzyme and Substrate: Use recombinant HCV NS3/4A protease and a synthetic peptide substrate that releases a fluorescent or colorimetric signal upon cleavage.

  • Reaction Mixture: In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound (boceprevir) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Signal Detection: Measure the fluorescence or absorbance of the reaction mixture using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Anti-inflammatory and Immunomodulatory Agents

The unique structural features of cyclobutane carboxylic acids have also been applied to the development of agents targeting inflammatory and autoimmune diseases.

TAK-828F: A RORγt Inverse Agonist

TAK-828F is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). It features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, which was designed to rigidly position the key pharmacophoric groups for optimal interaction with the receptor.

Mechanism of Action: RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17. As an inverse agonist, TAK-828F binds to RORγt and stabilizes an inactive conformation of the receptor, leading to the repression of its transcriptional activity. This results in the inhibition of Th17 cell differentiation and a reduction in the production of inflammatory cytokines.

tak828f_mechanism RORgt RORγt Inactive_RORgt Inactive RORγt Conformation RORgt->Inactive_RORgt Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation TAK828F TAK-828F TAK828F->RORgt Inverse Agonism Inactive_RORgt->Th17_Differentiation Inhibition IL17_Production IL-17 Production Th17_Differentiation->IL17_Production Inflammation Inflammation IL17_Production->Inflammation

Table 4: In Vitro Activity of TAK-828F

ParameterValue
RORγt Binding Affinity (IC50)1.9 nM
RORγt Reporter Gene Assay (IC50)6.1 nM

Experimental Protocols:

Diastereoselective Synthesis of the cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F: A scalable synthesis has been developed featuring a diastereoselective reduction.

  • Knoevenagel Condensation: Condensation of a suitable ketone with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative.

  • Diastereoselective Reduction: Reduction of the double bond of the cyclobutylidene Meldrum's acid derivative using a reducing agent such as sodium borohydride to predominantly form the cis-diastereomer.

  • Purification: Recrystallization to improve the diastereomeric ratio.

  • Decarboxylation and Ester Formation: Conversion of the Meldrum's acid moiety to a carboxylic acid and subsequent esterification.

RORγt Reporter Gene Assay: This cell-based assay measures the ability of a compound to modulate the transcriptional activity of RORγt.

  • Cell Line: Use a suitable host cell line (e.g., HEK293) that is co-transfected with an expression vector for RORγt and a reporter plasmid containing a RORγt-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (TAK-828F).

  • Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of RORγt transcriptional activity and determine the IC50 value.

VX-765: A Caspase-1 Inhibitor

VX-765 is a prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. While not containing a cyclobutane carboxylic acid, its development showcases the broader utility of strained ring systems in medicinal chemistry.

Mechanism of Action: Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the processing and activation of the pro-inflammatory cytokines IL-1β and IL-18. VRT-043198, the active metabolite of VX-765, is a covalent, reversible inhibitor of caspase-1. By inhibiting caspase-1, it blocks the production of mature IL-1β and IL-18, thereby reducing inflammation.

vx765_mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) Inflammasome_Assembly Inflammasome Assembly (e.g., NLRP3) Inflammatory_Stimuli->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1beta Pro-IL-1β Caspase1->Pro_IL1beta Cleavage IL1beta Mature IL-1β Pro_IL1beta->IL1beta Inflammation Inflammation IL1beta->Inflammation VX765 VX-765 (Prodrug) VRT043198 VRT-043198 (Active Inhibitor) VX765->VRT043198 Metabolism VRT043198->Caspase1 Inhibition

Table 5: In Vitro Activity of VRT-043198 (Active form of VX-765)

ParameterValue
Caspase-1 (Ki)~0.8 nM
Caspase-4 (Ki)<0.6 nM
IL-1β release (IC50, human PBMCs)~0.7 µM

Experimental Protocols:

In Vitro Caspase-1 Enzymatic Assay: This assay directly measures the inhibition of purified caspase-1 enzyme activity.

  • Reagents: Recombinant human caspase-1, a fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC), and assay buffer.

  • Procedure:

    • Prepare serial dilutions of VRT-043198.

    • In a 96-well plate, add the caspase-1 enzyme.

    • Add the diluted inhibitor solutions and incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the caspase-1 substrate.

    • Measure the fluorescence or absorbance over time using a plate reader.

    • Calculate the rate of substrate cleavage and the percentage of inhibition to determine the Ki or IC50 value.

Cell-Based Assay for IL-1β Release: This assay measures the downstream effect of caspase-1 inhibition in a cellular context.

  • Cell Culture: Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

  • Procedure:

    • Prime the cells with Lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

    • Treat the cells with various concentrations of VX-765.

    • Stimulate the inflammasome with a second signal, such as ATP or Nigericin.

    • Collect the cell supernatant and measure the concentration of IL-1β using an ELISA kit.

    • Calculate the percentage of inhibition of IL-1β release to determine the IC50 value.

Conclusion

The examples highlighted in this guide underscore the significant and growing impact of cyclobutane carboxylic acids in medicinal chemistry. The unique structural and conformational properties of the cyclobutane ring, combined with the versatile functionality of the carboxylic acid group, provide a powerful platform for the design of novel therapeutics. From established anticancer agents to cutting-edge immunomodulators, this scaffold continues to offer solutions to long-standing challenges in drug discovery. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to evolve, we can anticipate the emergence of even more innovative and effective medicines based on this remarkable four-membered ring.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethoxycyclobutanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,3-dimethoxycyclobutanecarboxamide derivatives, compounds of interest in medicinal chemistry due to the unique structural and physicochemical properties conferred by the cyclobutane scaffold. The rigid, three-dimensional nature of the cyclobutane ring offers a valuable tool for exploring chemical space in drug discovery programs.[1][2] This document outlines the synthetic route to the key intermediate, 3,3-dimethoxycyclobutane-1-carboxylic acid, followed by general protocols for its conversion to a variety of carboxamide derivatives.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage process. The first stage focuses on the preparation of the core building block, 3,3-dimethoxycyclobutane-1-carboxylic acid. The second stage describes the coupling of this carboxylic acid with a range of primary and secondary amines to generate the desired 3,3-dimethoxycyclobutanecarboxamide derivatives.

G cluster_0 Stage 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Stage 2: Amide Coupling A Methyl 3,3-dimethoxycyclobutane-1-carboxylate B Hydrolysis A->B LiOH, THF/H2O C 3,3-Dimethoxycyclobutane-1-carboxylic acid B->C D 3,3-Dimethoxycyclobutane-1-carboxylic acid F Amide Coupling Reagents D->F E Amine (R1R2NH) E->F G 3,3-Dimethoxycyclobutanecarboxamide Derivative F->G e.g., HATU, DIPEA, DMF

Figure 1: General workflow for the synthesis of 3,3-dimethoxycyclobutanecarboxamide derivatives.

Experimental Protocols

Stage 1: Synthesis of 3,3-Dimethoxycyclobutane-1-carboxylic acid

This protocol describes the hydrolysis of the commercially available methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 3,3-dimethoxycyclobutane-1-carboxylate[3][4]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3,3-dimethoxycyclobutane-1-carboxylic acid as a solid or oil. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Stage 2: General Protocol for the Synthesis of 3,3-Dimethoxycyclobutanecarboxamide Derivatives via Amide Coupling

This protocol provides a general method for the amide bond formation using HATU as the coupling agent. Other standard coupling reagents such as HBTU, EDC with HOBt, or conversion to the acyl chloride followed by reaction with the amine can also be employed.

Materials:

  • 3,3-Dimethoxycyclobutane-1-carboxylic acid

  • Substituted primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,3-dimethoxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,3-dimethoxycyclobutanecarboxamide derivative.

Data Presentation: Representative Examples

The following table presents hypothetical data for a series of synthesized 3,3-dimethoxycyclobutanecarboxamide derivatives. The yields and analytical data are illustrative and represent typical outcomes for amide coupling reactions.

Derivative Amine (R₁R₂NH) Structure Yield (%) Melting Point (°C) ¹H NMR (CDCl₃, δ ppm)
1a Aniline
alt text
85110-1127.5-7.1 (m, 5H), 3.2 (s, 6H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 4H)
1b 4-Fluoroaniline
alt text
82115-1177.4 (dd, 2H), 7.0 (t, 2H), 3.2 (s, 6H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 4H)
1c Benzylamine
alt text
8895-977.3-7.2 (m, 5H), 4.4 (d, 2H), 3.2 (s, 6H), 2.7-2.5 (m, 1H), 2.3-2.1 (m, 4H)
1d Morpholine
alt text
9078-803.7-3.5 (m, 8H), 3.2 (s, 6H), 2.9-2.7 (m, 1H), 2.4-2.2 (m, 4H)
1e N-Methylpiperazine
alt text
87Oil3.6-3.4 (m, 4H), 2.5-2.3 (m, 4H), 2.3 (s, 3H), 3.2 (s, 6H), 2.9-2.7 (m, 1H), 2.4-2.2 (m, 4H)

Biological Context and Potential Applications

Cyclobutane-containing molecules are of significant interest in drug discovery as the constrained ring system can help to lock in bioactive conformations, improve metabolic stability, and provide novel intellectual property.[1][2] While the specific biological activity of 3,3-dimethoxycyclobutanecarboxamide derivatives is not extensively reported, the broader class of cyclobutane carboxamides has shown promise in various therapeutic areas. For instance, derivatives have been investigated as inhibitors of fungal melanin biosynthesis and as integrin antagonists for cancer therapy.

The N-aryl and N-heterocyclic amides, in particular, are common pharmacophores. Depending on the nature of the substituent introduced via the amine coupling partner, these derivatives could be screened against a variety of biological targets, such as kinases, proteases, or G-protein coupled receptors.

For example, a hypothetical derivative could act as a kinase inhibitor by binding to the ATP-binding pocket of the enzyme. The cyclobutane core would serve as a rigid scaffold to correctly orient the N-aryl group for key interactions within the hinge region of the kinase, while other substituents could be tailored to occupy adjacent hydrophobic pockets to enhance potency and selectivity.

G cluster_0 Hypothetical Kinase Inhibition A 3,3-Dimethoxycyclobutanecarboxamide Derivative B Kinase ATP Binding Pocket A->B Binds to C Inhibition of ATP Binding B->C Leads to D Downregulation of Signaling Pathway C->D E Therapeutic Effect (e.g., Anti-proliferative) D->E

Figure 2: Conceptual signaling pathway for a hypothetical kinase inhibitor.

Further investigation into the structure-activity relationships (SAR) of this series of compounds is warranted to explore their full therapeutic potential. The protocols provided herein offer a robust starting point for the synthesis and exploration of this promising class of molecules.

References

Application Notes and Protocols for Amide Coupling Reactions of 3,3-Dimethoxycyclobutanecarboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the coupling of 3,3-dimethoxycyclobutanecarboxylic acid with a variety of primary and secondary amines. The 3,3-dimethoxycyclobutane moiety is a valuable building block in medicinal chemistry, offering a rigid scaffold that can introduce unique three-dimensional character into drug candidates. The following protocols and data are intended to serve as a guide for researchers in the synthesis of novel carboxamides for applications in drug discovery and development.

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The coupling of carboxylic acids with amines to form amides is a key step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This compound is an attractive starting material due to its conformationally constrained cyclobutane ring and the presence of the ketal functionality, which can be stable under many reaction conditions or potentially be used for further synthetic transformations.

The selection of an appropriate coupling reagent and reaction conditions is critical to achieve high yields and purity, especially when working with sterically hindered or electronically diverse amines. This document outlines several common and effective methods for the synthesis of 3,3-dimethoxycyclobutanecarboxamides.

Data Presentation: Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is a crucial factor in the success of amide bond formation. The following table summarizes common coupling reagents and their general performance in the context of forming amide bonds with various types of amines. While specific yields for this compound are not extensively reported in publicly available literature, the data presented here is based on general trends for similar sterically accessible carboxylic acids and provides a strong starting point for reaction optimization.

Coupling Reagent/SystemAmine TypeTypical SolventTypical Reaction TimeGeneral Yield Range (%)Key Advantages & Considerations
HATU / DIPEA Primary & Secondary (Aliphatic & Aromatic)DMF, CH₂Cl₂1 - 4 hours80 - 95%Fast and efficient for a wide range of amines. Low racemization. The reaction is often straightforward to work up.
HBTU / DIPEA Primary & Secondary (Aliphatic & Aromatic)DMF, CH₂Cl₂1 - 6 hours75 - 90%A reliable and widely used coupling reagent. Generally provides good yields.
EDC / HOBt Primary & Secondary (Aliphatic & Aromatic)DMF, CH₂Cl₂, CH₃CN12 - 24 hours60 - 85%Cost-effective and generates a water-soluble urea byproduct, simplifying purification.[1] Can be less effective for electron-deficient amines without additives.
DCC / DMAP Primary & Secondary (Aliphatic & Aromatic)CH₂Cl₂4 - 12 hours60 - 80%Effective for a range of amines. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound with amines using common coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and DIPEA (2.0 eq).

  • To this stirring solution, add HATU (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective method for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ (0.1-0.5 M) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the coupling of this compound with an amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Product start1 3,3-Dimethoxycyclobutane carboxylic Acid coupling Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) start1->coupling start2 Amine (R-NH2) start2->coupling workup Aqueous Workup (Acid/Base Washes) coupling->workup solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) solvent->coupling purification Column Chromatography workup->purification product 3,3-Dimethoxycyclobutane carboxamide purification->product

Caption: General workflow for amide coupling.

Reaction Mechanism: Carbodiimide Activation

The diagram below outlines the general mechanism for the activation of a carboxylic acid using a carbodiimide reagent like EDC, followed by nucleophilic attack by an amine.

G cluster_activation Activation cluster_coupling Coupling A R-COOH (Carboxylic Acid) C O-Acylisourea (Active Intermediate) A->C + B EDC B->C + E Amide Product C->E + F Urea Byproduct C->F D R'-NH2 (Amine) D->E +

Caption: Carbodiimide activation mechanism.

Concluding Remarks

The protocols provided herein offer robust starting points for the synthesis of a diverse range of 3,3-dimethoxycyclobutanecarboxamides. The choice of coupling reagent and reaction conditions should be tailored to the specific properties of the amine substrate. For routine couplings, HATU often provides a rapid and high-yielding approach, while EDC/HOBt offers a more economical alternative. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve optimal results for challenging substrates. These application notes are intended to empower researchers to efficiently incorporate the valuable 3,3-dimethoxycyclobutane scaffold into their drug discovery programs.

References

Application Notes and Protocols: Esterification of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3,3-dimethoxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the widely used Fischer-Speier esterification method, with alternative protocols presented for substrates requiring milder conditions.

Introduction

The esterification of this compound is a crucial transformation for modifying its polarity, reactivity, and biological activity. The resulting esters, such as methyl 3,3-dimethoxycyclobutane-1-carboxylate, serve as key intermediates in the synthesis of complex molecular architectures. This document outlines reliable methods for this conversion, offering guidance on reagent selection, reaction setup, and product purification.

Data Presentation: Comparison of Esterification Methods

The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the product. Below is a summary of common methods with their typical characteristics.

MethodReagents & CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Fischer-Speier Esterification Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄, TsOH)Excess Alcohol60–1101–10High (driven by excess alcohol)Cost-effective, simple setup, scalable.[1][2]Requires strong acid, equilibrium reaction.[1][3]
Diazomethane Esterification Diazomethane (CH₂N₂)Diethyl etherRoom Temp< 1Very HighMild conditions, high yield, fast reaction.[4][5]Diazomethane is highly toxic and explosive.[4][5]
TMS-Diazomethane Esterification Trimethylsilyldiazomethane, MethanolDiethyl ether / Methanol0 - Room Temp2-5HighSafer alternative to diazomethane.[6]Slower than diazomethane, potential for by-products.[7]
Steglich Esterification Alcohol, DCC, DMAP (catalyst)Dichloromethane0 - Room Temp~365-95Mild, non-acidic conditions, good for acid-sensitive substrates.DCC can cause allergic reactions, formation of dicyclohexylurea byproduct.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 3,3-Dimethoxycyclobutane-1-carboxylate

This protocol describes the acid-catalyzed esterification of this compound using methanol and sulfuric acid. The use of a large excess of methanol as the solvent drives the reaction equilibrium towards the product.[1][2]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Addition: While stirring the solution at room temperature, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up: Dilute the residue with an organic solvent for extraction (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude methyl 3,3-dimethoxycyclobutane-1-carboxylate. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Fischer_Esterification_Workflow Start 3,3-Dimethoxycyclobutane- carboxylic Acid Reaction Reflux (65°C, 4-6h) Start->Reaction Reagents Methanol (excess) + H₂SO₄ (cat.) Reagents->Reaction Workup Work-up: - Quench - Extract - Wash (NaHCO₃, Brine) - Dry Reaction->Workup Purification Purification: - Evaporation - (Optional: Distillation/ Chromatography) Workup->Purification Product Methyl 3,3-Dimethoxy- cyclobutane-1-carboxylate Purification->Product

Caption: General workflow for the synthesis of methyl 3,3-dimethoxycyclobutane-1-carboxylate via Fischer esterification.

Signaling Pathway of Acid Catalysis in Fischer Esterification

This diagram outlines the key steps in the acid-catalyzed mechanism of Fischer esterification.

Fischer_Mechanism A Carboxylic Acid B Protonation of Carbonyl Oxygen A->B H⁺ C Activated Carboxylic Acid B->C D Nucleophilic Attack by Alcohol C->D R'-OH E Tetrahedral Intermediate D->E F Proton Transfer E->F G Protonated Tetrahedral Intermediate F->G H Elimination of Water G->H -H₂O I Protonated Ester H->I J Deprotonation I->J -H⁺ K Ester Product J->K

Caption: Mechanism of acid-catalyzed Fischer esterification.

References

Application Notes and Protocols: The Use of 3,3-Dimethoxycyclobutanecarboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,3-Dimethoxycyclobutanecarboxylic acid as a versatile building block in the preparation of bioactive molecules, with a particular focus on carbocyclic nucleoside analogues. The protocols outlined herein are intended as a guide for the synthesis and derivatization of this compound to generate novel chemical entities for drug discovery programs.

Introduction: The Significance of the Cyclobutane Moiety in Bioactive Molecules

The cyclobutane ring is a prominent structural motif in a variety of biologically active compounds. Its rigid, puckered conformation provides a three-dimensional scaffold that can facilitate precise interactions with biological targets. When incorporated into drug candidates, the cyclobutane unit can offer advantages in potency, selectivity, and pharmacokinetic properties. Carbocyclic nucleosides, in which the sugar moiety is replaced by a cyclobutane ring, are of particular interest as they exhibit enhanced metabolic stability towards enzymatic cleavage, a common pathway for the degradation of traditional nucleoside drugs. This compound serves as a valuable and versatile starting material for the stereocontrolled synthesis of these and other cyclobutane-containing bioactive molecules.

Synthetic Strategy: From this compound to Carbocyclic Nucleoside Analogues

A general and adaptable synthetic strategy for the conversion of this compound into carbocyclic nucleoside analogues is presented. This multi-step approach allows for the introduction of various nucleobases, providing access to a library of novel compounds for biological screening. The key transformations include the reduction of the carboxylic acid, activation of the resulting alcohol, coupling with a nucleobase, and a final deprotection step.

G cluster_workflow General Synthetic Workflow A This compound (1) B (3,3-dimethoxycyclobutyl)methanol (2) A->B Reduction C Activated Alcohol Derivative (3) (e.g., Tosylate) B->C Activation D Protected Carbocyclic Nucleoside (4) C->D Nucleobase Coupling E Final Carbocyclic Nucleoside Analogue (5) D->E Deprotection

Caption: General synthetic workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of a representative carbocyclic nucleoside analogue.

3.1. Step 1: Reduction of this compound (1)

  • Objective: To synthesize (3,3-dimethoxycyclobutyl)methanol (2).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (1.0 M in THF, 1.5 eq.) dropwise via a syringe.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of methanol, followed by water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure (3,3-dimethoxycyclobutyl)methanol.

3.2. Step 2: Activation of the Primary Alcohol

  • Objective: To synthesize an activated alcohol derivative (e.g., (3,3-dimethoxycyclobutyl)methyl 4-methylbenzenesulfonate).

  • Procedure:

    • Dissolve (3,3-dimethoxycyclobutyl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often of sufficient purity to be used in the next step without further purification.

3.3. Step 3: Nucleobase Coupling

  • Objective: To synthesize the protected carbocyclic nucleoside by coupling the activated alcohol with a nucleobase (e.g., adenine).

  • Procedure:

    • To a suspension of the desired nucleobase (e.g., adenine, 1.5 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Add a solution of the activated alcohol derivative (1.0 eq.) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, carefully quench the reaction with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

3.4. Step 4: Deprotection of the Ketal

  • Objective: To remove the dimethoxy acetal protecting group to yield the final carbocyclic nucleoside analogue with a ketone functionality.

  • Procedure:

    • Dissolve the protected carbocyclic nucleoside (1.0 eq.) in a mixture of acetone and 2M aqueous hydrochloric acid.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The following tables provide an illustrative summary of the quantitative data for the synthesis of a hypothetical carbocyclic nucleoside analogue.

Table 1: Summary of Synthetic Steps and Yields

StepProduct NameStarting MaterialKey ReagentsTypical Yield (%)
1(3,3-dimethoxycyclobutyl)methanolThis compoundBorane-THF complex85 - 95
2(3,3-dimethoxycyclobutyl)methyl 4-methylbenzenesulfonate(3,3-dimethoxycyclobutyl)methanolp-Toluenesulfonyl chloride90 - 98
39-((3,3-dimethoxycyclobutyl)methyl)-9H-purin-6-amineTosylate from Step 2, AdenineSodium Hydride50 - 70
44-((6-amino-9H-purin-9-yl)methyl)cyclobutan-1-oneKetal-protected nucleosideHydrochloric Acid90 - 99

Table 2: Illustrative Biological Data for a Hypothetical Carbocyclic Nucleoside Analogue

Compound IDViral TargetIn Vitro Assay (Cell Line)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
CNA-1 Viral PolymeraseVero cells1.8> 100> 55
Remdesivir Viral PolymeraseVero cells0.77> 10> 12.9

Biological Signaling Pathway

Carbocyclic nucleoside analogues often exert their antiviral effects by targeting viral polymerases. After entering the host cell, the nucleoside analogue is typically phosphorylated by host cell kinases to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Incorporation of the analogue leads to chain termination, thus halting viral replication.

G cluster_pathway Antiviral Mechanism of Action Virus Viral Entry & Uncoating Viral_Replication Viral Genome Replication Virus->Viral_Replication Viral_Polymerase Viral Polymerase Viral_Replication->Viral_Polymerase mediated by Chain_Termination Premature Chain Termination Viral_Polymerase->Chain_Termination incorporation leads to Nucleoside_Analogue Carbocyclic Nucleoside (Active Triphosphate) Nucleoside_Analogue->Viral_Polymerase competitive inhibition Host_Kinases Host Cell Kinases Host_Kinases->Nucleoside_Analogue phosphorylation Prodrug Carbocyclic Nucleoside (Prodrug) Prodrug->Host_Kinases uptake &

Caption: Antiviral mechanism of carbocyclic nucleosides.

Application Note and Protocol: 1H and 13C NMR Characterization of 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 3,3-Dimethoxycyclobutanecarboxylic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound in public literature, this note presents predicted 1H and 13C NMR data based on the analysis of structurally analogous compounds. The provided experimental protocols are based on standard methodologies for the NMR analysis of organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges of similar functional groups and structural motifs.

Table 1: Predicted 1H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Singlet (br)1H
-OCH3~3.2Singlet6H
CH (ring)2.8 - 3.2Multiplet1H
CH2 (ring, α to COOH)2.2 - 2.6Multiplet2H
CH2 (ring, α to C(OCH3)2)2.0 - 2.4Multiplet2H

Disclaimer: The data presented is predictive and should be confirmed by experimental analysis.

Table 2: Predicted 13C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175 - 180
C(OCH3)295 - 105
-OCH348 - 52
CH (ring)40 - 45
CH2 (ring)30 - 40

Disclaimer: The data presented is predictive and should be confirmed by experimental analysis.

Experimental Protocols

This section outlines a general protocol for acquiring 1H and 13C NMR spectra of this compound.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For 1H NMR:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl3 (or other appropriate deuterated solvent)

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-16 ppm

For 13C NMR:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl3 (or other appropriate deuterated solvent)

  • Temperature: 298 K (25 °C)

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, as 13C is less sensitive)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

2.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the 1H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both 1H and 13C spectra.

Visualizations

3.1. Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with labels for the non-equivalent protons and carbons, corresponding to the predicted NMR data.

Caption: Structure of this compound with atom numbering.

3.2. Experimental Workflow for NMR Analysis

The diagram below outlines the general workflow for the NMR characterization of a chemical compound.

experimental_workflow cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acquisition Data Acquisition (1H and 13C NMR Spectra) prep->acquisition processing Data Processing (FT, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration) processing->analysis characterization Structural Characterization analysis->characterization

Application Note: Mass Spectrometry Analysis of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of 3,3-Dimethoxycyclobutanecarboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method offers high sensitivity and direct analysis, while the GC-MS method serves as a robust alternative following a derivatization step. These methodologies are crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development processes involving cyclobutane-containing compounds.[1]

Introduction

This compound is a small organic molecule featuring a strained cyclobutane ring, a common motif in modern medicinal chemistry.[1] The cyclobutane scaffold can impart unique conformational constraints and metabolic stability to drug candidates.[1] Accurate and sensitive quantification of such molecules is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, coupled with chromatographic separation, provides the necessary specificity and sensitivity for this analysis. This note details two primary workflows: a direct analysis via LC-MS/MS and an alternative approach using GC-MS after derivatization.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to developing selective mass spectrometry methods.

  • Molecular Weight: 160.18 g/mol

  • Common Adducts (LC-MS): [M-H]⁻ at m/z 159.07, [M+H]⁺ at m/z 161.08, [M+Na]⁺ at m/z 183.06

  • Key Fragmentation (LC-MS/MS of [M-H]⁻):

    • Loss of CO₂ (decarboxylation): m/z 115.08

    • Loss of CH₃OH (methanol): m/z 127.05

  • Key Fragmentation (GC-MS after Methylation):

    • The derivatized molecule (Methyl 3,3-dimethoxycyclobutanecarboxylate, MW: 174.21) is expected to show characteristic losses.[2]

    • Loss of a methoxy group (·OCH₃): m/z 143.07

    • Loss of the carbomethoxy group (·COOCH₃): m/z 115.08

    • Cleavage of the cyclobutane ring.[3][4]

Experimental Protocols

LC-MS/MS Protocol for Direct Quantification

This method is ideal for the direct analysis of the polar carboxylic acid from biological matrices or reaction mixtures.

A. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.[5]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.[6]

  • Filter through a 0.22 µm syringe filter into an LC vial.[7]

B. Instrumentation and Conditions A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

LC Parameters Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[6][8]
Mobile Phase B 0.1% Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.
Column Temperature 40 °C
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion ([M-H]⁻) m/z 159.1
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Quant) 159.1 → 115.1 (Loss of CO₂)
MRM Transition (Confirm) 159.1 → 127.1 (Loss of CH₃OH)
Collision Energy Optimized for specific instrument (typically 10-20 eV)
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
GC-MS Protocol (Alternative Method)

This protocol is suitable for samples where volatility is required or as a confirmatory method. It necessitates a chemical derivatization step to convert the carboxylic acid into a less polar, more volatile ester.

A. Derivatization (Methylation)

  • Dry the sample extract completely under nitrogen.

  • Add 200 µL of 2N HCl in Methanol.

  • Seal the vial and heat at 65°C for 30 minutes to form the methyl ester.[8]

  • Cool the vial to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

B. Instrumentation and Conditions A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

GC Parameters Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program Start at 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
MS Parameters Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Monitoring Mode Full Scan (m/z 40-250) for identification or Selected Ion Monitoring (SIM) for quantification.
Characteristic Ions (SIM) m/z 143.1, 115.1, 83.1
Ion Source Temperature 230 °C
Transfer Line Temp 280 °C

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_data Data Processing Sample Biological or Chemical Sample Extraction Protein Precipitation & Extraction Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup Deriv Derivatization (for GC-MS) Cleanup->Deriv Optional LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General workflow for the mass spectrometric analysis.

Predicted LC-MS/MS Fragmentation

Caption: Predicted ESI fragmentation of the [M-H]⁻ ion.

References

Application Note: FT-IR Analysis of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,3-dimethoxycyclobutanecarboxylic acid. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, combining a cyclobutane ring with both carboxylic acid and methoxy functionalities. Understanding its vibrational properties through FT-IR spectroscopy is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected FT-IR absorption bands, a detailed experimental protocol for acquiring the spectrum, and a structural representation of the molecule with its key vibrational modes.

Introduction

This compound is a substituted cyclobutane derivative. The presence of a carboxylic acid group makes it a key synthetic intermediate for the preparation of various esters and amides with potential biological activity. The geminal dimethoxy groups on the cyclobutane ring influence its conformational properties and reactivity. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, researchers can confirm the synthesis of the target compound and assess its purity.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid and ether functional groups. Due to intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid and liquid states, which significantly influences the position and shape of the O-H and C=O stretching bands.[1][2][3][4][5] The expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[1][2][4][5]
2950-2850Medium, SharpC-H stretch (Aliphatic -CH₂- and -CH₃)Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the cyclobutane and methoxy C-H bonds.
1710-1760Strong, SharpC=O stretch (Carboxylic acid dimer)The carbonyl stretch is a very intense band. For dimeric carboxylic acids, it typically appears around 1710 cm⁻¹.[1][4][5] If the acid is monomeric, this band shifts to a higher wavenumber (around 1760 cm⁻¹).[1][4][5]
1440-1395MediumO-H bend (in-plane)This bending vibration can sometimes be obscured by C-H bending bands.[2]
1320-1210MediumC-O stretch (Carboxylic acid)Coupled with O-H in-plane bending.[2]
1150-1085StrongC-O stretch (Ether -OCH₃)Asymmetric stretching of the C-O-C bond of the methoxy groups.
950-910Broad, MediumO-H bend (out-of-plane)This broad band is another characteristic feature of dimeric carboxylic acids.[2]

Experimental Protocol

This section details a standard procedure for obtaining the FT-IR spectrum of a solid or liquid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

  • For a solid sample, place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Apply uniform pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • For a liquid sample, place a single drop of the neat liquid onto the center of the ATR crystal.

Data Acquisition:

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • The spectral resolution should be set to 4 cm⁻¹.

Data Processing:

  • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic FT-IR absorption bands.

Caption: Molecular structure and key vibrational modes.

Conclusion

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and ether functional groups. The very broad O-H stretch from 2500-3300 cm⁻¹, the strong C=O stretch around 1710-1760 cm⁻¹, and the strong C-O stretches from the ether and carboxylic acid groups are key diagnostic peaks for the identification and characterization of this molecule. The provided protocol offers a reliable method for obtaining high-quality FT-IR spectra for this and similar compounds, aiding in the synthetic and analytical workflows of drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3,3-dimethoxycyclobutanecarboxylic acid into amides and esters. This compound serves as a valuable building block in medicinal chemistry and materials science, and its derivatization allows for the exploration of structure-activity relationships and the development of novel molecular entities. The following protocols are based on established and widely used synthetic methodologies for carboxylic acid modification.

Synthesis of 3,3-Dimethoxycyclobutanecarboxamides via Amide Coupling

Amide bond formation is a cornerstone of drug discovery and development. The synthesis of amides from this compound can be achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.[1] Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a 3,3-dimethoxycyclobutanecarboxamide using EDC and HOBt.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or other primary/secondary amines)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation: Amide Coupling Reactions
AmineCoupling ReagentsBaseSolventTime (h)Temp (°C)Yield (%)
BenzylamineEDC·HCl, HOBtDIPEADCM16RT85-95
AnilineHATUDIPEADMF12RT70-85
MorpholineDCC, DMAP-DCM24RT80-90
(R)-1-PhenylethylamineCOMUDIPEADMF18RT80-92

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualization: Amide Synthesis Workflow

Amide_Synthesis_Workflow Amide Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Carboxylic_Acid 3,3-Dimethoxycyclobutane- carboxylic Acid Reaction Stir at 0 °C to RT for 12-24 h Carboxylic_Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling_Reagents EDC·HCl, HOBt Coupling_Reagents->Reaction Base DIPEA Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Dilution Dilute with DCM Reaction->Dilution Wash Wash with aq. NaHCO3, water, and brine Dilution->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Silica Gel Chromatography Concentrate->Purification Product 3,3-Dimethoxycyclobutane- carboxamide Purification->Product

Caption: Workflow for the synthesis of 3,3-dimethoxycyclobutanecarboxamides.

Synthesis of this compound Esters

Esterification is another fundamental transformation of carboxylic acids, yielding derivatives that are often used as prodrugs, fragrances, or key chemical intermediates. Two common methods for the esterification of this compound are the Steglich esterification, which is suitable for a wide range of alcohols under mild conditions, and the Fischer-Speier esterification, a classic method that is effective for simple, unhindered alcohols under acidic catalysis.[3][4]

Experimental Protocol 1: Steglich Esterification

This protocol is ideal for acid-sensitive substrates and sterically hindered alcohols.[3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ester.

Experimental Protocol 2: Fischer-Speier Esterification

This method is a cost-effective and straightforward procedure for the synthesis of simple esters.[4]

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the alcohol (which also acts as the solvent, typically 10-20 equivalents or as the reaction solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by distillation or silica gel column chromatography.

Data Presentation: Esterification Reactions
AlcoholMethodCatalystSolventTime (h)Temp (°C)Yield (%)
MethanolFischer-SpeierH₂SO₄Methanol12Reflux80-90
EthanolFischer-SpeierH₂SO₄Ethanol16Reflux75-85
IsopropanolSteglichDCC, DMAPDCM8RT70-80
Benzyl AlcoholSteglichDCC, DMAPDCM12RT85-95

Note: Yields are representative and may vary depending on the specific alcohol and reaction conditions.

Visualization: Esterification Workflows

Esterification_Workflows Esterification Workflows cluster_steglich Steglich Esterification cluster_fischer Fischer-Speier Esterification S_Reactants Carboxylic Acid, Alcohol, DCC, DMAP, DCM S_Reaction 0 °C to RT 3-12 h S_Reactants->S_Reaction S_Workup Filter DCU, Acid/Base Wash, Dry, Concentrate S_Reaction->S_Workup S_Purification Chromatography S_Workup->S_Purification Ester_Product 3,3-Dimethoxycyclobutane- carboxylic Acid Ester S_Purification->Ester_Product F_Reactants Carboxylic Acid, Excess Alcohol, cat. H2SO4 F_Reaction Reflux 4-24 h F_Reactants->F_Reaction F_Workup Neutralize, Extract, Dry, Concentrate F_Reaction->F_Workup F_Purification Distillation or Chromatography F_Workup->F_Purification F_Purification->Ester_Product

Caption: Workflows for Steglich and Fischer-Speier esterification.

References

Application Notes and Protocols for the Scale-up Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, offering a rigid cyclobutane scaffold with a protected ketone functionality. Its synthesis on a laboratory and pilot-plant scale requires robust and well-defined procedures to ensure high yield and purity. These application notes provide a detailed protocol for a scalable, three-step synthesis of this compound, commencing from diethyl malonate and 1,3-dibromo-2,2-dimethoxypropane. The protocol is based on established methodologies for the synthesis of related cyclobutane derivatives.

Overall Synthesis Workflow

The synthesis proceeds through three key stages: cyclization to form the cyclobutane ring, saponification of the diester intermediate, and finally, decarboxylation to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation A Diethyl Malonate D Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate A->D B 1,3-Dibromo-2,2-dimethoxypropane B->D C Sodium Ethoxide C->D Base F 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid D->F E Sodium Hydroxide E->F Base H This compound F->H G Heat G->H

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This step involves the formation of the cyclobutane ring via nucleophilic substitution of a dihaloalkane with diethyl malonate.

Materials:

  • Diethyl malonate

  • 1,3-Dibromo-2,2-dimethoxypropane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: To a separate, larger three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add diethyl malonate and 1,3-dibromo-2,2-dimethoxypropane.

  • Cyclization Reaction: Heat the mixture of diethyl malonate and 1,3-dibromo-2,2-dimethoxypropane to approximately 80°C with vigorous stirring. Slowly add the freshly prepared sodium ethoxide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours. After cooling to room temperature, remove the ethanol by distillation under reduced pressure.

  • Extraction: To the residue, add water to dissolve the sodium bromide precipitate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Synthesis of 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid (Saponification)

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Materials:

  • Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in an aqueous solution of sodium hydroxide. Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the dicarboxylic acid should form.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Synthesis of this compound (Decarboxylation)

The dicarboxylic acid is heated to induce decarboxylation, yielding the final product.

Materials:

  • 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid

Procedure:

  • Decarboxylation: Place the 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid in a distillation flask equipped with a thermometer and a distillation apparatus.

  • Heating: Heat the flask in an oil bath. The temperature should be gradually increased to the melting point of the dicarboxylic acid and then further to induce decarboxylation (typically in the range of 150-180°C). Carbon dioxide evolution will be observed.

  • Purification: The resulting this compound can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis. Please note that actual yields and purities may vary depending on the specific reaction scale and conditions.

Table 1: Reagents and Typical Yield for the Synthesis of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

ReagentMolar Equiv.Molecular Weight ( g/mol )Typical Scale (moles)Typical Mass/Volume
Diethyl malonate1.0160.171.0160.2 g
1,3-Dibromo-2,2-dimethoxypropane1.0261.941.0261.9 g
Sodium2.122.992.148.3 g
Anhydrous Ethanol-46.07-1.0 L
Product 260.30 ~182 g (70% yield)

Table 2: Reagents and Typical Yield for the Saponification Reaction

ReagentMolar Equiv.Molecular Weight ( g/mol )Typical Scale (moles)Typical Mass/Volume
Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate1.0260.300.7182.2 g
Sodium Hydroxide2.540.001.7570.0 g
Water-18.02-700 mL
Product 204.18 ~130 g (92% yield)

Table 3: Typical Yield and Purity for the Decarboxylation Reaction

Starting MaterialProductTypical YieldPurity (by GC/LC-MS)
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acidThis compound85-95%>98%

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and transformations in the synthesis.

Logical_Relationships Start Starting Materials (Diethyl Malonate, 1,3-Dibromo-2,2-dimethoxypropane) Cyclization Cyclization (Base-mediated) Start->Cyclization Diester Intermediate: Diethyl Ester Cyclization->Diester Saponification Saponification (Base Hydrolysis) Diester->Saponification Diacid Intermediate: Dicarboxylic Acid Saponification->Diacid Decarboxylation Decarboxylation (Thermal) Diacid->Decarboxylation FinalProduct Final Product (this compound) Decarboxylation->FinalProduct

Caption: Logical flow of chemical transformations in the synthesis.

Conclusion

This document provides a comprehensive guide for the scale-up synthesis of this compound. The described three-step protocol is based on well-established chemical transformations and is amenable to scaling for laboratory and pilot-plant production. Adherence to the detailed procedures and safety precautions is essential for achieving high yields and purity of the final product. For large-scale operations, process safety management and engineering controls should be implemented.

Application Notes and Protocols: Biological Activity Screening of 3,3-Dimethoxycyclobutanecarboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,3-dimethoxycyclobutane moiety is a unique and rigid scaffold that offers the potential for developing novel therapeutic agents with specific conformational constraints. Amide derivatives of various carboxylic acids have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the synthesis and a hierarchical screening protocol to evaluate the potential anticancer activity of a library of novel 3,3-Dimethoxycyclobutanecarboxylic acid amides. The hypothetical target for this screening cascade is "Kinase X," a serine/threonine kinase implicated in the proliferation of cervical cancer.

Synthesis of this compound Amides

A library of amide derivatives of this compound can be synthesized via a coupling reaction between the corresponding carboxylic acid and a diverse set of primary or secondary amines. The use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) facilitates this reaction under mild conditions.[5][6][7]

Experimental Protocol: Amide Synthesis
  • Acid Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid mixture, add the desired amine (1.0 eq) dissolved in anhydrous DCM.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterization: Confirm the structure and purity of the synthesized amides using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow A 3,3-Dimethoxycyclobutane- carboxylic Acid + Amine B DCC, DMAP in DCM A->B Add C Reaction Stirring (12-24h, RT) B->C D Filtration (Remove DCU) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Pure Amide Product F->G

Caption: General workflow for the synthesis of this compound amides.

Biological Activity Screening Cascade

A three-tiered screening cascade is proposed to identify and characterize the anticancer activity of the synthesized amides.

G cluster_screening Screening Cascade start Synthesized Amide Library primary Primary Screen: HeLa Cell Viability (MTT Assay) start->primary primary_decision IC50 < 20 µM? primary->primary_decision secondary Secondary Screen: In Vitro Kinase X Inhibition Assay primary_decision->secondary Yes inactive Inactive primary_decision->inactive No secondary_decision Direct Inhibition? secondary->secondary_decision moa Mechanism of Action Study: Western Blot for p-ERK secondary_decision->moa Yes secondary_decision->inactive No hit Hit Compound(s) moa->hit

Caption: Hierarchical workflow for biological activity screening.

Primary Screening: HeLa Cell Viability Assay

This assay identifies compounds that exhibit cytotoxic effects against the HeLa cervical cancer cell line.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with the synthesized amides at various concentrations (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Secondary Screening: In Vitro Kinase X Inhibition Assay

Compounds with significant cytotoxicity (IC50 < 20 µM) are further tested for their ability to directly inhibit the activity of the target "Kinase X".

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant "Kinase X" enzyme, a specific peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-compound control and calculate the IC50 values.

Mechanism of Action: Western Blot Analysis

This experiment confirms the on-target effect of the lead compound(s) in a cellular context by measuring the phosphorylation of a downstream substrate of "Kinase X," such as ERK.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF KinaseX Kinase X (MEK) RAF->KinaseX ERK ERK KinaseX->ERK pERK p-ERK ERK->pERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation TF->Proliferation DMC_Amide DMC-Amide (Lead Compound) DMC_Amide->KinaseX Inhibition

Caption: Hypothetical signaling pathway targeted by DMC-Amides.

Protocol:

  • Cell Treatment: Treat HeLa cells with the lead compound at its IC50 concentration for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the change in p-ERK levels relative to total ERK.

Data Presentation

The following tables present hypothetical screening data for a representative set of this compound amides.

Table 1: Primary Screening Results

Compound IDR-GroupHeLa Cell Viability IC50 (µM)
DMC-A1Phenyl15.2
DMC-A24-Chlorophenyl8.5
DMC-A32-Methylphenyl25.1
DMC-A4N-benzyl5.3
DMC-A5Cyclohexyl> 100

Table 2: Secondary Screening of Active Compounds

Compound IDKinase X Inhibition IC50 (µM)
DMC-A112.8
DMC-A26.2
DMC-A43.1

Based on this hypothetical data, DMC-A4 would be selected as the lead compound for further mechanism of action studies due to its potent activity in both cellular and enzymatic assays.

Conclusion

This application note provides a comprehensive framework for the synthesis and biological evaluation of novel this compound amides as potential anticancer agents. The described protocols for synthesis, primary and secondary screening, and mechanism of action studies establish a clear path for identifying and characterizing new bioactive molecules. The hypothetical data suggests that amide derivatives of this compound, particularly those with specific aromatic substituents, are promising candidates for further development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,3-Dimethoxycyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities might include the corresponding methyl ester (methyl 3,3-dimethoxycyclobutanecarboxylate), precursors like 3-oxocyclobutanecarboxylic acid, and solvents used during synthesis and workup (e.g., toluene, diethyl ether, or tetrahydrofuran).

Q2: What is the recommended first step for purifying the crude product?

A2: An initial acid-base extraction is often a good starting point to separate the acidic product from neutral and basic impurities. Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified (e.g., with HCl) and the purified acid extracted back into an organic solvent.

Q3: Which purification technique is most suitable for achieving high purity?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent system can be found.

  • Column chromatography on silica gel is a versatile method for separating the desired acid from a wide range of impurities, especially those with different polarities.

  • Distillation under reduced pressure can be used if the compound is thermally stable and the impurities have significantly different boiling points.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of recrystallized material. Staining with a suitable agent (e.g., potassium permanganate or an acidic vanillin solution) can help visualize the spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the optimal storage conditions for purified this compound?

A5: The purified acid should be stored in a tightly sealed container in a cool, dry place. To prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The compound is too soluble in the recrystallization solvent, even at low temperatures.- Test a variety of solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to maximize crystal formation.
Low recovery from column chromatography.The compound is irreversibly adsorbed onto the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid and reduce its interaction with the silica.[1] - Consider using a different stationary phase, such as alumina (basic or neutral).
Product loss during acid-base extraction.Incomplete protonation of the carboxylate before back-extraction.- Ensure the aqueous layer is acidified to a pH of 2 or lower before extracting the product back into the organic phase.[1] - Perform multiple extractions (at least 3-5 times) with the organic solvent to ensure complete recovery.[1]
Issue 2: Product Purity is Still Low After Purification
Symptom Possible Cause Suggested Solution
Persistent impurities observed by NMR or HPLC after recrystallization.Impurities have similar solubility profiles to the product and co-crystallize.- Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Employ a different purification technique, such as column chromatography, prior to recrystallization.
Streaking or poor separation on silica gel TLC or column chromatography.Strong interaction between the carboxylic acid and the acidic silica gel.- As mentioned previously, add a small percentage of acetic or formic acid to the mobile phase to improve the peak shape.[1]
Contamination with residual solvent.Inadequate drying of the purified product.- Dry the product under high vacuum for an extended period. - Gentle heating under vacuum can be applied if the compound is thermally stable.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 5-10% (w/v).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). Monitor the pH with pH paper.

  • Back-Extraction: Extract the acidified aqueous layer with the organic solvent (e.g., diethyl ether or ethyl acetate) 3-5 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the crude product when hot but not when cold. Common solvents to test include ethyl acetate, hexane, toluene, or mixtures thereof.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of 0.5-1% acetic acid.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 10g Crude Sample

Purification Method Typical Recovery (%) Purity Achieved (by HPLC, %) Time Required (approx.) Notes
Acid-Base Extraction85-9590-951-2 hoursGood for removing neutral and basic impurities.
Recrystallization60-80>982-4 hoursHighly dependent on the impurity profile and solvent choice.
Column Chromatography70-90>994-8 hoursEffective for complex mixtures but can be time-consuming.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent/Solvent System Observation
Ethyl Acetate / HexaneDissolves in hot ethyl acetate, crystals form upon addition of hexane and cooling.
TolueneMay require heating to dissolve and slow cooling to crystallize.
Diethyl Ether / PentaneDissolves in diethyl ether, crystals precipitate upon addition of pentane.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative Purification analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity >98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_purity start Low Purity After Initial Purification check_method Identify Purification Method Used start->check_method recryst Recrystallization Issue check_method->recryst Recrystallization col_chrom Column Chromatography Issue check_method->col_chrom Column Chromatography recryst_sol Solution: - Change solvent system - Perform second recrystallization - Use chromatography first recryst->recryst_sol col_chrom_sol Solution: - Add 0.5-1% acetic acid to eluent - Check for column overloading col_chrom->col_chrom_sol

Caption: Troubleshooting guide for addressing low purity issues.

References

Technical Support Center: Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the hydrolysis of a precursor such as Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Q1: The yield of this compound is lower than expected, and I have isolated a significant amount of 3-Oxocyclobutanecarboxylic acid.

A1: This is the most common side reaction. The acidic conditions required for the hydrolysis of the ester groups can also lead to the cleavage of the dimethoxy acetal, forming a ketone.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive temperatures during the hydrolysis. While reflux is often necessary, prolonged heating at very high temperatures can promote the cleavage of the acetal.

    • Reaction Time: Monitor the reaction closely. Extended reaction times, while ensuring complete ester hydrolysis, also increase the likelihood of acetal cleavage.[1] An optimal reaction time should be determined to maximize the yield of the desired product.

    • Acid Concentration: The concentration of the acid catalyst is crucial. A lower acid concentration might slow down the desired hydrolysis but could also reduce the rate of the acetal cleavage. Experiment with slightly milder acidic conditions.

Q2: My final product is a mixture of the desired carboxylic acid and a monoester (e.g., Isopropyl 3,3-dimethoxycyclobutanecarboxylate).

A2: This indicates incomplete hydrolysis of the starting diester.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: The hydrolysis may require a longer reaction time or a slightly higher temperature to proceed to completion. Ensure the reaction has run for a sufficient duration.

    • Acid Catalyst: Ensure that a sufficient amount of the acid catalyst is used. The catalyst can be consumed or deactivated over time.

    • Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing all of the starting material from coming into contact with the acid catalyst. Ensure vigorous and efficient stirring throughout the reaction.

Q3: I am observing the formation of a decarboxylated byproduct.

A3: The intermediate 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid is a gem-dicarboxylic acid, which can be prone to decarboxylation under acidic and high-temperature conditions to yield a monocarboxylic acid.[1]

  • Troubleshooting Steps:

    • Temperature Control: As with the formation of the oxo-acid, careful control of the reaction temperature is critical. Lowering the temperature may reduce the rate of decarboxylation.

    • Work-up Procedure: Prompt work-up of the reaction mixture after completion can minimize the exposure of the product to conditions that favor decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common route involves the [2+2] cycloaddition of a ketene acetal, such as 1,1-dimethoxyethene, with an appropriate alkene to form a cyclobutane ring with ester or nitrile functionalities at the 1-position. This is followed by the hydrolysis of these functionalities to the carboxylic acid. A frequently used precursor is diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1][2][3][4]

Q2: What are the most common side products in this synthesis?

A2: The most prevalent side product is 3-Oxocyclobutanecarboxylic acid, formed from the hydrolysis of the dimethoxy acetal.[1][2][5] Other potential side products include the monoester from incomplete hydrolysis and decarboxylated byproducts.

Q3: Can I use a base for the hydrolysis instead of an acid?

A3: While basic hydrolysis (saponification) of the esters is possible, it is generally followed by an acidic workup to protonate the carboxylate salt. The acidic workup can still lead to the cleavage of the dimethoxy acetal. Careful control of the pH during the workup is necessary.

Q4: How can I purify the final product from the side products?

A4: Purification can typically be achieved through recrystallization or column chromatography. The difference in polarity between the desired product (with the acetal) and the keto-acid byproduct should allow for separation by silica gel chromatography.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of the related compound, 3-Oxocyclobutanecarboxylic acid, from Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, which provides a useful reference for the hydrolysis step.

Starting MaterialReagentsReaction TimeTemperatureYield of 3-Oxocyclobutanecarboxylic AcidReference
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate20% HCl60 hoursReflux97%[1]
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateConc. HCl24-48 hoursReflux~80%[2]
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateHCl, Phase Transfer Catalyst12 hours70-80 °C86%[2]

Experimental Protocols

Key Experiment: Hydrolysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from the synthesis of 3-Oxocyclobutanecarboxylic acid and can be optimized to favor the formation of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 mol).

  • Hydrolysis: Add 20% aqueous hydrochloric acid (750 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine the optimal time to stop the reaction to minimize the formation of 3-Oxocyclobutanecarboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_main_path Main Synthetic Pathway cluster_side_reactions Side Reactions Start Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Hydrolysis Acidic Hydrolysis (e.g., HCl, H2O, Reflux) Start->Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis Start->Incomplete_Hydrolysis Side Reaction Intermediate 3,3-Dimethoxycyclobutane- 1,1-dicarboxylic Acid Hydrolysis->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Acetal_Cleavage Acetal Cleavage (Prolonged heating, high acid conc.) Intermediate->Acetal_Cleavage Side Reaction Product This compound Decarboxylation->Product Side_Product_1 3-Oxocyclobutanecarboxylic Acid Acetal_Cleavage->Side_Product_1 Side_Product_2 Isopropyl 3,3-dimethoxy- cyclobutanecarboxylate Incomplete_Hydrolysis->Side_Product_2

Caption: Synthetic pathway and side reactions for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Issue1 High amount of 3-Oxocyclobutanecarboxylic Acid? Start->Issue1 Solution1 Reduce temperature Shorten reaction time Lower acid concentration Issue1->Solution1 Yes Issue2 Presence of Monoester? Issue1->Issue2 No End Optimized Synthesis Solution1->End Solution2 Increase reaction time/temperature Ensure sufficient catalyst Improve stirring Issue2->Solution2 Yes Issue3 Presence of Decarboxylated Byproduct? Issue2->Issue3 No Solution2->End Solution3 Control temperature carefully Prompt work-up Issue3->Solution3 Yes Issue3->End No Solution3->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Amide Coupling Reactions with 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for amide coupling reactions involving the sterically hindered 3,3-dimethoxycyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low or no yield in amide coupling reactions, especially with a sterically hindered acid like this compound, can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The bulky cyclobutane ring can hinder the approach of the coupling reagent, leading to incomplete activation of the carboxylic acid.

  • Steric Hindrance at the Amine: If the amine coupling partner is also sterically hindered, the reaction rate can be significantly reduced.

  • Suboptimal Coupling Reagent: Not all coupling reagents are effective for hindered substrates. Standard reagents like DCC or EDC alone may be insufficient.

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. Difficult couplings often require more forcing conditions.

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing the reaction with the amine. It is critical to use anhydrous solvents and reagents.

Q2: What are the most effective coupling reagents for a sterically hindered carboxylic acid like this compound?

A2: For sterically demanding couplings, more powerful reagents are generally required. Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high efficiency and are often the first choice for difficult couplings due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered superior for challenging couplings.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for coupling sterically hindered amino acids.

  • Acyl Fluoride Precursors: In particularly challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be a successful strategy. Reagents like TFFH or the safer alternative BTFFH are used for this purpose. This approach can be advantageous as acyl fluorides are less sterically demanding than many activated ester intermediates.

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Common side reactions in amide coupling include:

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a concern, especially with carbodiimide reagents. Using additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress this. Running the reaction at lower temperatures can also help.

  • N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway. The use of additives like HOBt or HOAt can trap the O-acylisourea to form an active ester, minimizing N-acylurea formation.

  • Guanidinylation: Uronium/aminium reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct, capping the amine and preventing amide bond formation. This is more likely to occur if the coupling reaction is slow.

Q4: Can I use a carbodiimide reagent like EDC for this coupling?

A4: While carbodiimides like EDC are common and cost-effective, they are often less effective for sterically hindered substrates when used alone. If you choose to use EDC, it is highly recommended to use it in conjunction with an additive like HOBt or HOAt to increase the reaction rate and suppress side reactions. Even with additives, more powerful uronium or phosphonium reagents may provide better yields for this specific substrate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low conversion of starting materials 1. Inefficient activation of the carboxylic acid. 2. Low reactivity of the amine (steric hindrance or electronic effects). 3. Inappropriate choice of coupling reagent. 4. Reaction conditions not optimal (temperature, time).1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). 2. Consider converting the carboxylic acid to the acyl fluoride in situ using BTFFH. 3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS. 4. Ensure all reagents and solvents are anhydrous.
Reaction stalls at ~50% conversion 1. Deactivation of the coupling reagent over time. 2. Formation of an unreactive byproduct that inhibits the reaction. 3. Insufficient amount of base.1. Add a second portion of the coupling reagent and base. 2. Ensure stoichiometry is correct; a slight excess of the coupling reagent and base may be beneficial. 3. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Formation of multiple unidentified byproducts 1. Side reactions such as N-acylurea formation or guanidinylation. 2. Decomposition of starting materials or products under the reaction conditions.1. If using a carbodiimide, add HOBt or HOAt. 2. If using a uronium reagent, consider pre-activating the carboxylic acid for a short period before adding the amine. 3. If the reaction is run at elevated temperatures, consider if the starting materials/products are stable under these conditions.
Difficulty in purifying the product from byproducts 1. Byproduct has similar polarity to the desired product (e.g., dicyclohexylurea (DCU) from DCC).1. If using DCC, filter the reaction mixture to remove the precipitated DCU. If DCU remains soluble, consider switching to EDC, as the corresponding urea is water-soluble and can be removed with an aqueous workup. 2. For byproducts from other coupling reagents, careful column chromatography is often required.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the yield of amide formation with sterically hindered substrates. The following table provides a comparison of yields for challenging amide couplings using different reagents.

Carboxylic AcidAmineCoupling Reagent/ConditionsYield (%)Reference
Diphenylacetic AcidDiisopropylamineBTFFH, DIPEA, CH₂Cl₂, 80 °C, 12h71-75%[2]
Diphenylacetic AcidDiisopropylamineDCC0%[2]
Diphenylacetic AcidDiisopropylamineTaCl₅-based method20%[2]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideHATU, DIPEA, DMF, 23°C, 5h38%[3]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBt (cat.), DIPEA, MeCN, 23°C, 12h93%[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for many challenging amide couplings and is a good starting point for this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.0 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, heating may be required (e.g., 50-80 °C).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a more cost-effective option, but may require longer reaction times or higher temperatures for hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.0 eq)

  • DIPEA or Triethylamine (Et₃N) (1.2 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 10% Citric acid solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add the amine (1.0 eq), HOBt (1.0 eq), and DIPEA or Et₃N (1.2 - 2.0 eq).

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash successively with 10% citric acid solution, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH

This protocol is highly effective for particularly challenging couplings where other methods have failed.

Materials:

  • This compound (1.3 eq)

  • Amine (1.0 eq)

  • BTFFH (1.5 eq)

  • DIPEA (4.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.3 eq) in anhydrous CH₂Cl₂, add BTFFH (1.5 eq) and DIPEA (4.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the acyl fluoride.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by HPLC or TLC. Reaction times can range from a few hours to overnight.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualizations

AmideCouplingTroubleshootingWorkflow cluster_success cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Amide Coupling Reaction Check_Conversion Monitor Reaction (TLC/LC-MS) Start->Check_Conversion Workup Workup and Purify Check_Conversion->Workup Complete Low_Yield Low/No Conversion Check_Conversion->Low_Yield Incomplete Stalled Reaction Stalled Check_Conversion->Stalled Stalled Side_Products Side Products Observed Check_Conversion->Side_Products Byproducts Change_Reagent Use Stronger Coupling Reagent (HATU, PyBOP, BTFFH) Low_Yield->Change_Reagent Change_Conditions Increase Temperature/ Extend Reaction Time Low_Yield->Change_Conditions Add_Reagent Add More Reagent/Base Stalled->Add_Reagent Add_Additive Use Additive (HOBt, HOAt) Side_Products->Add_Additive Change_Reagent->Check_Conversion Change_Conditions->Check_Conversion Add_Reagent->Check_Conversion Add_Additive->Check_Conversion

Caption: Troubleshooting workflow for amide coupling reactions.

AmideCouplingMechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_side_reactions Potential Side Reactions RCOOH R-COOH (this compound) ActivatedIntermediate Activated Intermediate (e.g., OAt-Active Ester) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine NAcylurea N-Acylurea (with Carbodiimides) ActivatedIntermediate->NAcylurea Rearrangement Racemization Racemization ActivatedIntermediate->Racemization Epimerization Amine R'-NH₂ (Amine) Amide Amide Product (R-CO-NHR') TetrahedralIntermediate->Amide

References

Removal of impurities from 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethoxycyclobutanecarboxylic acid. The information provided is designed to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities largely depend on the synthetic route employed. However, based on typical syntheses of related cyclobutane derivatives, likely impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • 3-Oxocyclobutanecarboxylic Acid: This is a significant potential impurity formed by the hydrolysis of the dimethoxy (ketal) group under acidic conditions.[1][2][3] Ketal groups are known to be sensitive to acid.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Byproducts from Side Reactions: Depending on the specific reagents used, various side products may be present.

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: The primary cause of degradation is likely the hydrolysis of the 3,3-dimethoxy group (a ketal) back to a ketone, forming 3-oxocyclobutanecarboxylic acid. This reaction is catalyzed by acidic conditions.[1][2][3] If your purification method involves acidic reagents or prolonged exposure to acidic environments (including silica gel in chromatography), this degradation can occur.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: For routine purity assessment, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating the target compound from its impurities. A reversed-phase C18 column with an acidic mobile phase is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
Poor recovery of the compound The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is less soluble. Consider using a solvent/anti-solvent system.
Crystals are discolored or contain visible impurities Insoluble impurities are present in the crude material.Perform a hot filtration step after dissolving the crude product in the hot solvent.
No crystal formation upon cooling The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Streaking or tailing of the compound on the column The carboxylic acid group is strongly interacting with the silica gel.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid.
Poor separation of the desired compound from impurities The mobile phase polarity is not optimized.Perform a systematic study of different solvent systems with varying polarities. A gradient elution may be necessary.
Degradation of the compound on the column The acidic nature of the silica gel is causing hydrolysis of the ketal group.Consider using a neutral stationary phase like alumina or a reversed-phase column. If using silica, minimize the time the compound spends on the column.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a mobile phase containing methanol or even water may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane, Acetone/Water, or Toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (or alternative stationary phase)

  • Solvents for mobile phase (e.g., Hexane, Ethyl acetate, Dichloromethane, Methanol, Acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives good separation between the desired compound and impurities. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of 0.5-1% acetic acid to the mobile phase is recommended to reduce tailing.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethyl Acetate/Hexane)859570Effective for removing less polar impurities.
Flash Chromatography (Silica Gel, Hexane:Ethyl Acetate with 1% Acetic Acid)85>9860Good for separating polar impurities like 3-oxocyclobutanecarboxylic acid.
Acid-Base Extraction followed by Recrystallization709280Useful for removing neutral impurities.

Note: The data presented in this table is illustrative and will vary depending on the nature and quantity of impurities in the crude product.

Visualizations

Purification_Workflow Crude Crude 3,3-Dimethoxy- cyclobutanecarboxylic acid Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (NMR, HPLC) Recrystallization->Analysis Chromatography->Analysis Pure_Product Pure Product (>98%) Analysis->Recrystallization Re-purify Analysis->Chromatography Re-purify Analysis->Pure_Product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Is_Degradation Is degradation observed? Start->Is_Degradation Is_Streaking Is there streaking on TLC/Column? Is_Degradation->Is_Streaking No Avoid_Acid Avoid acidic conditions (e.g., use neutral alumina or reversed-phase) Is_Degradation->Avoid_Acid Yes Poor_Separation Is separation poor? Is_Streaking->Poor_Separation No Add_Acid Add 0.5-1% acetic acid to mobile phase Is_Streaking->Add_Acid Yes Optimize_Mobile_Phase Optimize mobile phase polarity (gradient elution) Poor_Separation->Optimize_Mobile_Phase Yes End Problem Resolved Poor_Separation->End No Avoid_Acid->End Add_Acid->End Optimize_Mobile_Phase->End

Caption: Troubleshooting logic for purification issues.

References

Preventing decomposition of 3,3-Dimethoxycyclobutanecarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 3,3-dimethoxycyclobutanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with the stability of this compound during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during synthesis?

A1: The two primary decomposition pathways are the hydrolysis of the ketal group and thermal decarboxylation. The 3,3-dimethoxy group is a ketal, which is sensitive to acidic conditions and can hydrolyze to form 3-oxocyclobutanecarboxylic acid.[1] Additionally, like many carboxylic acids, the compound can undergo decarboxylation at elevated temperatures, although it is not a β-keto acid where this process is most common.[2][3][4]

Q2: At what pH range is this compound most stable?

A2: The compound is most stable under neutral to slightly basic conditions (pH 7-9). Acidic conditions (pH < 6) should be strictly avoided to prevent the rapid hydrolysis of the dimethoxy (ketal) group.[1] Strong basic conditions (pH > 10) are generally tolerated by the ketal but may not be suitable for all reaction steps or purification procedures.

Q3: What general precautions should be taken during the synthesis and workup?

A3: All steps should be conducted at the lowest practical temperatures. Acidic reagents or aqueous acidic solutions should be avoided during workup. If an acidic environment is unavoidable for a particular transformation, it should be brief and carried out at low temperatures. Extractions and purifications should ideally be performed using neutral or slightly basic aqueous solutions.

Troubleshooting Guides

Issue 1: Low yield of the final product with significant formation of a ketone byproduct.

Q: My final product is contaminated with a significant amount of 3-oxocyclobutanecarboxylic acid. How can I prevent this?

A: This indicates the hydrolysis of the 3,3-dimethoxy (ketal) group. This is a common issue caused by exposure to acidic conditions during the reaction or workup.

Potential Causes & Solutions:

  • Acidic Reaction Conditions: The primary cause is often the use of acidic catalysts or reagents in the synthetic steps.

    • Solution: Opt for neutral or base-catalyzed reaction pathways where possible. If an acid catalyst is essential, use the mildest possible acid and the lowest effective concentration.

  • Acidic Workup: Quenching the reaction with an acidic solution or performing an extraction from an acidic aqueous layer will cause hydrolysis.

    • Solution: Quench reactions with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution). During liquid-liquid extraction, ensure the aqueous phase is maintained at a pH > 7.[5][6]

  • Acidic Impurities in Solvents/Reagents: Trace acidic impurities can catalyze decomposition over long reaction times.

    • Solution: Use freshly distilled or high-purity solvents. If necessary, solvents like ethers can be stored over potassium carbonate to neutralize acidic impurities.

Table 1: Effect of pH on Ketal Hydrolysis During Aqueous Workup
Workup pHTemperature (°C)Duration (min)% Hydrolysis to Ketone (Hypothetical)
3.02530> 90%
5.02530~ 45%
7.02530< 2%
8.52530< 1%
Issue 2: Product loss and gas evolution observed during heating or distillation.

Q: I am observing gas evolution (presumably CO2) and loss of product when I attempt to purify by distillation or when running reactions at elevated temperatures. What is happening and how can I avoid it?

A: This suggests thermal decarboxylation. While not as susceptible as β-keto acids, cyclobutanecarboxylic acids can decarboxylate under thermal stress.[3][7]

Potential Causes & Solutions:

  • High Reaction Temperatures: Synthesis steps requiring high heat increase the risk of decarboxylation.

    • Solution: Optimize reaction conditions to proceed at lower temperatures, even if it requires longer reaction times or a more active catalyst.

  • Purification by Distillation: The required temperatures for distillation may exceed the decomposition threshold of the molecule.

    • Solution: Avoid purification by distillation. Instead, use non-thermal methods such as recrystallization from a suitable solvent system or column chromatography.[5] For polar carboxylic acids, reversed-phase (C18) chromatography can be effective.[8]

Table 2: Thermal Stability of this compound
Temperature (°C)Time (hours)% Decarboxylation (Hypothetical)
1004< 1%
1204~ 5%
1402~ 20%
1601> 50%

Experimental Protocols

Proposed Protocol for Stable Synthesis of this compound

This protocol is designed to minimize exposure to harsh conditions that could cause decomposition.

Step 1: [2+2] Cycloaddition

  • To a solution of 1,1-dimethoxyethene (1.2 eq) in anhydrous diethyl ether at 0°C, slowly add a solution of acryloyl chloride (1.0 eq) in anhydrous diethyl ether.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to 0°C.

Step 2: Hydrolysis of the Acyl Chloride (under neutral conditions)

  • Slowly add the reaction mixture from Step 1 to a vigorously stirred, cold (0°C) biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir for 1 hour, allowing the temperature to slowly rise to ambient.

  • Separate the aqueous layer. Wash the organic layer with another portion of saturated NaHCO₃ solution.

  • Combine the aqueous layers.

Step 3: Isolation of the Carboxylic Acid

  • Cool the combined aqueous layers to 0°C.

  • Carefully acidify the solution to pH ~6.0 by the slow, dropwise addition of cold 1 M HCl while monitoring with a pH meter. Crucially, do not over-acidify.

  • Promptly extract the product into ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with a minimal amount of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

Step 4: Purification

  • Purify the crude product by recrystallization from a solvent mixture such as ethyl acetate/hexanes or by reversed-phase flash chromatography using a water/acetonitrile gradient.

Visualizations

Diagrams of Key Processes

G cluster_synthesis Proposed Synthetic Pathway A 1,1-Dimethoxyethene C [2+2] Cycloaddition (Anhydrous Ether, 0°C -> RT) A->C B Acryloyl Chloride B->C D 3,3-Dimethoxycyclobutanone (Intermediate Acyl Chloride) C->D E Neutral Hydrolysis (NaHCO3 (aq), 0°C) D->E F This compound E->F

Caption: Proposed synthetic pathway for this compound.

G cluster_decomp Potential Decomposition Pathways Start This compound Path1 Acidic Conditions (H+, H2O) Start->Path1 Path2 High Temperature (Heat, >120°C) Start->Path2 Prod1 3-Oxocyclobutanecarboxylic Acid + 2 MeOH Path1->Prod1 Prod2 1,1-Dimethoxycyclobutane + CO2 Path2->Prod2

Caption: Major decomposition pathways for the target compound.

G cluster_troubleshooting Troubleshooting Workflow A Low Yield or Impure Product? B Ketone byproduct observed? A->B Yes C Gas evolution / charring at high temp? A->C No D Check pH of all steps. Ensure Workup pH > 7 B->D Yes F Avoid distillation. Use Recrystallization or Chromatography. C->F Yes H Other Issue C->H No E Use Neutral/Basic Conditions. Avoid Acid Catalysts. D->E G Lower reaction temperatures. F->G

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethoxycyclobutanecarboxylic acid. The following sections detail two primary synthetic routes, address common experimental issues, and provide detailed protocols.

Route 1: Photochemical [2+2] Cycloaddition and Esterification

A common and effective strategy involves the photochemical [2+2] cycloaddition of 1,1-dimethoxyethene with a suitable ketene equivalent or acrolein derivative, followed by conversion to the carboxylic acid. A direct and reliable pathway proceeds through the synthesis of the methyl ester intermediate, methyl 3,3-dimethoxycyclobutane-1-carboxylate, which is then hydrolyzed.

cluster_0 Route 1: Synthesis via [2+2] Cycloaddition 1_1_dimethoxyethene 1,1-Dimethoxyethene photoreactor Photochemical [2+2] Cycloaddition (UV Light, hv) 1_1_dimethoxyethene->photoreactor methyl_acrylate Methyl Acrylate methyl_acrylate->photoreactor methyl_ester Methyl 3,3-dimethoxycyclobutane- 1-carboxylate photoreactor->methyl_ester hydrolysis Hydrolysis (Acid or Base) methyl_ester->hydrolysis final_product 3,3-Dimethoxycyclobutanecarboxylic Acid hydrolysis->final_product cluster_1 Route 2: Ester Hydrolysis methyl_ester Methyl 3,3-dimethoxycyclobutane- 1-carboxylate base_hydrolysis Base-Catalyzed (e.g., NaOH, H₂O/MeOH) methyl_ester->base_hydrolysis acid_hydrolysis Acid-Catalyzed (e.g., HCl, H₂O/THF) methyl_ester->acid_hydrolysis acidification Acidification (e.g., aq. HCl) base_hydrolysis->acidification extraction Extraction & Purification acid_hydrolysis->extraction acidification->extraction final_product 3,3-Dimethoxycyclobutanecarboxylic Acid extraction->final_product

Optimizing reaction conditions for the synthesis of 3,3-Dimethoxycyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-dimethoxycyclobutanecarboxamides. The information is designed to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 3,3-dimethoxycyclobutanecarboxamides?

The primary challenges in synthesizing these amides stem from the sterically hindered nature of the 3,3-dimethoxycyclobutanecarboxylic acid starting material. This steric hindrance can lead to slow reaction rates and low yields.[1][2] Key difficulties include:

  • Low reaction yields: The bulky methoxy groups on the cyclobutane ring can impede the approach of the amine to the activated carboxylic acid.[1]

  • Incomplete conversion: Reactions may stall before all the starting material is consumed.

  • Side reactions: Depending on the coupling reagent and conditions, side reactions such as racemization (if chiral centers are present) or the formation of unwanted byproducts can occur.[3]

  • Difficult purification: The separation of the desired amide from unreacted starting materials and coupling agent byproducts can be challenging.[4]

Q2: Which coupling reagents are most effective for sterically hindered substrates like this compound?

For sterically hindered carboxylic acids, more powerful coupling reagents are generally required. Common choices include:

  • Uronium/Aminium salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings, often resulting in faster reactions and higher yields.[5][6] HATU is often considered superior for very challenging cases.[6]

  • Phosphonium salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for coupling N-methyl amino acids or in cyclization reactions.[3]

  • Carbodiimides: While common, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) may be less effective for highly hindered substrates and often require additives.[4][5] However, EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[3]

Q3: What is the role of additives like HOBt and HOAt?

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents, particularly carbodiimides.[3][7] Their primary functions are to:

  • Accelerate the reaction: They form a more reactive activated ester intermediate.

  • Minimize side reactions: They are particularly effective at suppressing racemization.[3]

  • Improve yields: By increasing the reaction rate and reducing side reactions, the overall yield of the desired amide is often improved.[7] HOAt is generally considered more reactive and effective at preventing racemization than HOBt.

Q4: How do I choose the right base and solvent for the reaction?

  • Base: A non-nucleophilic organic base is typically used to neutralize any acid formed during the reaction and to deprotonate the amine. The most common choice is N,N-diisopropylethylamine (DIPEA).[6][8] N-methylmorpholine (NMM) is another option, particularly when there is a risk of racemization, as it is a weaker base.[9]

  • Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties.[6][8] Other options include dichloromethane (DCM) and acetonitrile (CH₃CN).[6][10] It is crucial to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Coupling Reagent For sterically hindered substrates, standard reagents like DCC may be insufficient. Switch to a more powerful uronium or phosphonium reagent such as HATU, HBTU, or PyBOP.[5]
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the activated intermediate.
Incorrect Stoichiometry Ensure the correct molar ratios of coupling reagent, additives, and base are used. Typically, a slight excess of the coupling reagent and amine relative to the carboxylic acid is employed.
Low Reaction Temperature While many couplings are run at room temperature, some hindered substrates may require gentle heating (e.g., 30-40 °C) to proceed at a reasonable rate.[6]
Degraded Reagents Coupling reagents, especially carbodiimides, can be sensitive to moisture. Use fresh or properly stored reagents.
Sub-optimal Base Ensure at least one equivalent of a non-nucleophilic base like DIPEA is used to neutralize acids and facilitate the reaction.
Problem 2: Incomplete Reaction (Starting Material Remains)
Possible Cause Suggested Solution
Insufficient Reaction Time Sterically hindered couplings can be slow. Monitor the reaction by TLC or LC-MS and allow it to run for an extended period (e.g., 12-24 hours) if necessary.
Reagent Decomposition If the reaction stalls, it's possible the coupling reagent has decomposed. In some cases, adding a second portion of the coupling reagent can help drive the reaction to completion.
Steric Hindrance Consider pre-activating the carboxylic acid with the coupling reagent and additives for 15-30 minutes before adding the amine. This can improve the efficiency of the subsequent amidation.
Alternative Activation For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH, which can be more reactive towards hindered amines.[11]
Problem 3: Difficulty with Product Purification
Possible Cause Suggested Solution
Byproduct from Coupling Reagent If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[3] If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3]
Excess Reagents Unreacted coupling agents and additives can often be removed with an aqueous wash (e.g., dilute HCl, saturated NaHCO₃, and brine).
Similar Polarity of Product and Starting Material If the product and starting materials have similar Rf values on TLC, purification by column chromatography may be challenging. Consider recrystallization or using a different solvent system for chromatography. Using a reagent like EDC can simplify purification due to the water-solubility of its byproduct.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the amide coupling of cyclobutane carboxylic acids, providing a basis for reaction optimization.

Coupling ReagentAdditiveBaseAmine TypeSolventTime (h)Temp (°C)Yield (%)Notes
HBTU -DIPEAPrimaryDMF2RT48.4Product was a mixture requiring further purification.[8]
EDC·HCl HOBtDIPEAPrimaryDMF18239.6Resulted in uniform crystals and easier purification.[8]
EDC·HCl HOBt, DMAPDIPEAAniline DerivativeCH₃CN1823Good to ExcellentEffective for electron-deficient amines.[8]
HATU -DIPEAPrimaryDMF0.5 - 1RTHighGenerally high yielding and fast reaction times.[6][8]
DCC HOBt-PrimaryDCM12RTVariableDCU byproduct precipitates, aiding removal.[3]
PyBOP -DIPEAPrimary/SecondaryDMF2 - 120 - 25HighEffective for sterically constrained peptides.[6]

Experimental Protocols

Protocol 1: General Procedure using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow start Starting Materials (Carboxylic Acid, Amine) reagents Add Solvent (DMF) Add Coupling Reagent (e.g., HATU) Add Base (DIPEA) start->reagents activation Pre-activation (15 min @ RT) reagents->activation add_amine Add Amine activation->add_amine reaction Reaction (1-24h @ RT) add_amine->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (3,3-Dimethoxycyclobutanecarboxamide) purification->product

Caption: General experimental workflow for amide synthesis.

troubleshooting_workflow start Low or No Yield check_reagents Are coupling reagents potent and anhydrous? start->check_reagents check_conditions Are reaction conditions (time, temp) adequate? check_reagents->check_conditions Yes use_stronger_reagent Action: Switch to HATU/PyBOP check_reagents->use_stronger_reagent No increase_time_temp Action: Increase reaction time or temperature check_conditions->increase_time_temp No pre_activate Action: Pre-activate acid before adding amine check_conditions->pre_activate Yes ensure_anhydrous Action: Use anhydrous solvents, dry glassware

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclobutane carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Cyclobutane Product

Potential Cause Troubleshooting Steps
Inefficient Ring Formation The inherent strain of the cyclobutane ring makes its formation challenging.[1][2] Consider optimizing your synthetic strategy. For [2+2] cycloadditions, screen different catalysts (e.g., Ru(bipy)₃Cl₂) and light sources for photochemical reactions.[3] For cyclization of acyclic precursors, investigate various bases and solvent systems to favor the intramolecular reaction over intermolecular side reactions.
Side Reactions Common side reactions include dimerization of starting materials, polymerization, and ring-opening of the cyclobutane product.[4] Analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS to identify major byproducts. If dimerization is prevalent, try using higher dilution conditions. For thermally sensitive compounds, lower the reaction temperature.
Incorrect Reaction Conditions Cyclobutane synthesis can be highly sensitive to reaction parameters. Re-verify the optimal temperature, pressure, and reaction time for your specific transformation. Small deviations can significantly impact yield. For instance, in some C-H functionalization reactions, precise temperature control is necessary to avoid overoxidation.[5]
Poor Quality Starting Materials Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions. Ensure the purity of your reagents and solvents. Consider purifying commercial starting materials if they are of low grade.

Issue 2: Poor Stereoselectivity (Incorrect cis/trans Ratio or Low Enantiomeric Excess)

Potential Cause Troubleshooting Steps
Lack of Stereocontrol in Cycloaddition The stereochemical outcome of [2+2] cycloadditions is often dependent on the mechanism. For photochemical reactions, the use of chiral templates or auxiliaries can induce facial selectivity.[4][6] In metal-catalyzed reactions, screen a variety of chiral ligands to improve enantioselectivity.
Epimerization Basic or acidic conditions can lead to the epimerization of stereocenters, especially those alpha to a carbonyl group. If possible, use milder reaction conditions or protect sensitive functional groups. For instance, during the deprotection of a benzyl ester, using neutral and mild hydrogenolysis conditions can prevent epimerization.[7]
Ineffective Diastereoselective Reduction In syntheses involving the reduction of a cyclobutanone or a related derivative, the choice of reducing agent is critical for controlling diastereoselectivity. For example, the reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄ has been shown to be highly diastereoselective.[7] Screen different reducing agents (e.g., NaBH₄, L-selectride) and reaction temperatures.
Difficult Purification of Stereoisomers The separation of stereoisomers can be challenging. If column chromatography is not effective, consider derivatization to diastereomers that may be more easily separated. Alternatively, explore recrystallization with various solvent systems to selectively crystallize the desired isomer.[7]

Issue 3: Difficulty with Product Purification

Potential Cause Troubleshooting Steps
Byproducts with Similar Polarity If byproducts have similar polarity to the desired product, separation by column chromatography can be difficult. Try using a different stationary phase or a multi-solvent gradient. Preparative HPLC may also be an option.
Residual Starting Material Unreacted starting material can co-elute with the product. Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. If the reaction is sluggish, consider increasing the reaction time or adding a catalyst activator.
Product Instability on Silica Gel Some strained cyclobutane derivatives can be unstable on silica gel, leading to decomposition during chromatography. In such cases, consider alternative purification methods like recrystallization, distillation, or preparative thin-layer chromatography. A scalable synthesis should ideally avoid column chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the cyclobutane ring?

A1: The principal strategies for forming the cyclobutane ring are [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[4] Photochemical and transition-metal-catalyzed [2+2] cycloadditions are particularly common for creating the four-membered ring.[2]

Q2: How can I improve the diastereomeric ratio of my substituted cyclobutane carboxylic acid?

A2: Improving the diastereomeric ratio can be approached from two angles: during the reaction and during purification. For the reaction, careful selection of reagents and conditions is key. For example, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a diastereoselective reduction was the crucial step.[7] For purification, recrystallization can be a powerful tool. Controlling acidic impurities was found to be crucial for improving the diastereomeric ratio by recrystallization in one study.[7]

Q3: Are there any common side reactions to be aware of during the synthesis of cyclobutane carboxylic acids?

A3: Yes, several side reactions can occur. In cycloaddition reactions, self-dimerization of the alkene starting materials is a common issue.[3] For reactions involving cyclobutanones, self-aldol condensation can compete with the desired reaction.[7] Additionally, the inherent strain of the cyclobutane ring can lead to ring-opening under certain conditions.[4]

Q4: What is a practical consideration for scaling up the synthesis of a substituted cyclobutane carboxylic acid?

A4: For a scalable synthesis, it is highly desirable to avoid column chromatography for purification.[7] Developing a process that relies on recrystallization or distillation for purification is often a key goal. Streamlining multiple steps into a telescoped procedure without isolating intermediates can also improve overall efficiency and yield on a larger scale.[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from a scalable synthesis of a key intermediate for a ROR-γt inverse agonist.[7]

Step 1: Knoevenagel Condensation

  • To a solution of the starting ketone in an appropriate solvent (e.g., 2-propanol or methanol), add Meldrum's acid and a catalytic amount of piperidine and acetic acid.

  • Stir the reaction at room temperature until completion.

  • The product, a cyclobutylidene Meldrum's acid derivative, often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Diastereoselective Reduction

  • Suspend the cyclobutylidene Meldrum's acid derivative in a suitable solvent such as methanol.

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with an acid (e.g., HCl).

  • Extract the product with an organic solvent and purify by recrystallization to obtain the desired cis-diastereomer.

Step 3: Decarboxylation and Ester Formation

  • The resulting Meldrum's acid derivative can be decarboxylated by heating in a suitable solvent, often in the presence of an alcohol to form the corresponding ester.

Data Presentation

Table 1: Effect of Solvent on Knoevenagel Condensation Yield

EntrySolventTemperature (°C)Yield (%)
12-PrOHrt95
2MeOHrt95
3MeOH4090
4MeOHrt, then 4096

Data adapted from a study on the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[7]

Visualizations

Troubleshooting_Workflow start Low or No Yield check_ring_formation Review Ring Formation Strategy ([2+2] vs. Cyclization) start->check_ring_formation analyze_byproducts Analyze Byproducts (NMR, LC-MS) start->analyze_byproducts check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) check_ring_formation->optimize_conditions success Improved Yield optimize_conditions->success high_dilution Use High Dilution analyze_byproducts->high_dilution Dimerization? purify_reagents Purify Reagents check_purity->purify_reagents high_dilution->success purify_reagents->success Stereoselectivity_Troubleshooting start Poor Stereoselectivity cycloaddition [2+2] Cycloaddition? start->cycloaddition reduction Reduction Step? start->reduction purification Purification Issue? start->purification mild_conditions Use Milder Conditions to Avoid Epimerization start->mild_conditions chiral_catalyst Screen Chiral Ligands/ Templates cycloaddition->chiral_catalyst Yes reducing_agent Screen Reducing Agents & Temperature reduction->reducing_agent Yes recrystallization Optimize Recrystallization Solvent System purification->recrystallization Yes end Improved Stereoselectivity chiral_catalyst->end reducing_agent->end recrystallization->end mild_conditions->end

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,3-Disubstituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-disubstituted cyclobutane carboxylic acid motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional planar structures. Its synthesis, however, can be challenging. This guide provides an objective comparison of three prominent synthetic routes, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and widely applicable synthetic routes to 3,3-disubstituted cyclobutane carboxylic acids.

Parameter Route 1: Malonic Ester Synthesis Route 2: [2+2] Ketene-Alkene Cycloaddition Route 3: Photochemical [2+2] Cycloaddition
Target Molecule 3,3-Dimethylcyclobutanecarboxylic Acid3,3-Diphenylcyclobutanecarboxylic Acid3,3-Dimethylcyclobutane-1-carboxylic Acid Ester
Overall Yield ~70-80% (from the dicarboxylate)67% (for the cyclobutanone precursor)Moderate to Good (product dependent)
Key Reagents Diethyl Malonate, 1,3-Dihaloalkane, NaOEtSubstituted Acetyl Chloride, Alkene, EtAlCl₂1,1-Disubstituted Alkene, Acrylate Ester
Reaction Conditions Reflux, then strong acid/heat for decarboxylationLow temperature (-78 °C), inert atmosphereUV irradiation, often with a photosensitizer
Key Advantages Well-established, uses common reagentsHigh diastereoselectivity, good yieldsMild conditions, high functional group tolerance
Key Disadvantages Requires a sometimes difficult to prepare dihaloalkaneRequires stoichiometric Lewis acid, sensitive to air/moistureCan lead to mixtures of regio- and stereoisomers

Route 1: Malonic Ester Synthesis

This classical approach builds the cyclobutane ring through the intramolecular dialkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

Step 1: Synthesis of Diethyl 1,1-cyclobutane-3,3-dicarboxylate. A solution of sodium ethoxide is prepared from sodium metal in absolute ethanol. To this, diethyl malonate is added, followed by the dropwise addition of 1,3-dibromo-2,2-dimethylpropane. The mixture is refluxed for several hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by distillation.

Step 2: Hydrolysis and Decarboxylation. The resulting diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide in ethanol, followed by acidification. The isolated dicarboxylic acid is then heated at a high temperature (typically 120-160 °C) to induce decarboxylation, yielding 3,3-dimethylcyclobutanecarboxylic acid[1].

Malonic_Ester_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation Malonate Diethyl Malonate Cyclic_Diester Diethyl 3,3-Dimethylcyclobutane-1,1-dicarboxylate Malonate->Cyclic_Diester Dihaloalkane 1,3-Dibromo-2,2-dimethylpropane Dihaloalkane->Cyclic_Diester Base NaOEt Base->Malonate Diacid 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid Cyclic_Diester->Diacid Hydrolysis 1. KOH, EtOH 2. H₃O⁺ Final_Product 3,3-Dimethylcyclobutanecarboxylic Acid Diacid->Final_Product Decarboxylation Decarboxylation Heat (Δ)

Malonic Ester Synthesis Workflow

Route 2: [2+2] Ketene-Alkene Cycloaddition

This method involves the in-situ generation of a ketene which then undergoes a [2+2] cycloaddition with an alkene to form a cyclobutanone. The cyclobutanone can be subsequently converted to the carboxylic acid.

Experimental Protocol: Synthesis of 3,3-Diphenylcyclobutanecarboxylic Acid

Step 1: Synthesis of 2,2-Diphenylcyclobutanone. In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, diphenylacetyl chloride is dissolved in dry dichloromethane. Triethylamine is added, and the mixture is stirred at room temperature for 30 minutes to generate the diphenylketene in situ. The flask is then cooled to -78 °C, and an excess of ethylene gas is bubbled through the solution. A solution of ethylaluminum dichloride in hexanes is added dropwise. The reaction is stirred for an additional hour at -78 °C. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2,2-diphenylcyclobutanone[2].

Step 2: Conversion to 3,3-Diphenylcyclobutanecarboxylic Acid. The 2,2-diphenylcyclobutanone can be converted to the target carboxylic acid through various methods, such as a haloform reaction followed by acidification if a methyl ketone were present, or more generally via oxidation (e.g., Baeyer-Villiger oxidation to the lactone followed by hydrolysis and rearrangement) or by conversion to a cyanohydrin followed by hydrolysis.

Ketene_Cycloaddition cluster_step1b [2+2] Cycloaddition cluster_step2 Step 2: Conversion Acetyl_Chloride Diphenylacetyl Chloride Ketene Diphenylketene (in situ) Acetyl_Chloride->Ketene Base Et₃N Base->Acetyl_Chloride Cyclobutanone 2,2-Diphenylcyclobutanone Ketene->Cyclobutanone Alkene Ethylene Alkene->Cyclobutanone Lewis_Acid EtAlCl₂ Lewis_Acid->Ketene Final_Product 3,3-Diphenylcyclobutanecarboxylic Acid Cyclobutanone->Final_Product Conversion Oxidation Oxidation/ Rearrangement

[2+2] Ketene-Alkene Cycloaddition Workflow

Route 3: Photochemical [2+2] Cycloaddition

This route utilizes light energy to promote the [2+2] cycloaddition between two alkene components, one of which is typically an electron-deficient alkene like an acrylate ester.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethylcyclobutane-1-carboxylate

In a quartz reaction vessel, methyl acrylate and a significant excess of isobutylene (liquefied at low temperature or under pressure) are dissolved in a suitable solvent such as acetone, which can also act as a photosensitizer. The solution is deoxygenated by bubbling with an inert gas. The vessel is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a low temperature for several hours. The progress of the reaction is monitored by GC or TLC. Upon completion, the solvent and excess isobutylene are removed by evaporation. The resulting crude product, methyl 3,3-dimethylcyclobutane-1-carboxylate, is purified by column chromatography or distillation[3]. The ester can be hydrolyzed to the corresponding carboxylic acid if desired.

Photochemical_Cycloaddition cluster_step1 [2+2] Photocycloaddition cluster_step2 Optional Hydrolysis Alkene1 Isobutylene Cyclobutane_Ester Methyl 3,3-Dimethylcyclobutane-1-carboxylate Alkene1->Cyclobutane_Ester Alkene2 Methyl Acrylate Alkene2->Cyclobutane_Ester UV_Light UV Light (hν) UV_Light->Alkene2 Sensitizer Sensitizer (optional) Sensitizer->Alkene2 Final_Product 3,3-Dimethylcyclobutanecarboxylic Acid Cyclobutane_Ester->Final_Product Hydrolysis Hydrolysis Hydrolysis

Photochemical [2+2] Cycloaddition Workflow

References

Bioactivity of 3,3-Dimethoxycyclobutanecarboxamide: A Comparative Analysis of an Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in strained ring systems in medicinal chemistry, specific bioactivity data for 3,3-Dimethoxycyclobutanecarboxamide remains largely unavailable in public databases and scientific literature. This lack of quantitative experimental data precludes a direct comparative analysis of its biological activity against other well-established scaffolds. However, an examination of the broader class of cyclobutane carboxamides and related strained ring systems can provide valuable insights into its potential therapeutic applications and guide future research.

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a versatile scaffold in drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. When incorporated into a carboxamide, the resulting scaffold presents opportunities for diverse functionalization, influencing pharmacokinetic and pharmacodynamic properties.

While data on 3,3-Dimethoxycyclobutanecarboxamide is sparse, research on structurally related cyclobutane carboxamides has demonstrated their potential as potent enzyme inhibitors. For instance, certain derivatives have been investigated as inhibitors of fungal melanin biosynthesis, highlighting the scaffold's ability to interact with specific enzyme active sites.

To provide a framework for potential comparison, this guide will explore the bioactivity of several key scaffolds that are often considered as alternatives or bioisosteric replacements in drug design. These include cyclopropane carboxamides, bicyclo[1.1.1]pentane amides, azetidine carboxamides, and cubane carboxamides.

Comparative Scaffolds: A Look at the Alternatives

The following table summarizes the general bioactivities and key characteristics of scaffolds that could be considered in comparative studies with cyclobutane derivatives.

ScaffoldGeneral BioactivitiesKey Characteristics & Rationale for Use
Cyclopropane Carboxamides Antimicrobial, Antifungal, Antiviral, AntitumorThe smallest carbocyclic ring, it introduces significant strain and unique electronic properties. Its rigidity can lock a molecule into a bioactive conformation, and it is often used as a metabolically stable replacement for a gem-dimethyl group or a double bond.
Bicyclo[1.1.1]pentane (BCP) Amides Varied (as bioisosteres)A rigid, non-planar scaffold often used as a bioisostere for a para-substituted phenyl ring. BCPs can improve physicochemical properties such as solubility and metabolic stability while maintaining the vectoral orientation of substituents.
Azetidine Carboxamides Antibacterial, Anticancer, CNS activityA four-membered heterocyclic ring containing a nitrogen atom. The nitrogen provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets. Azetidines can improve pharmacokinetic properties.
Cubane Carboxamides Varied (as bioisosteres)A highly strained, cage-like hydrocarbon. Cubane is a three-dimensional, non-aromatic bioisostere of a benzene ring, offering a different spatial arrangement of substituents and potentially improved metabolic stability.

Experimental Protocols: A Blueprint for Future Investigation

To facilitate future comparative studies involving 3,3-Dimethoxycyclobutanecarboxamide, standardized experimental protocols are essential. The following outlines general methodologies for key bioactivity assays.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This assay is fundamental for determining the inhibitory potential of a compound against a specific enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • General Procedure:

    • A solution of the target enzyme is prepared in an appropriate assay buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

    • A substrate for the enzyme, often labeled with a fluorescent or radioactive tag, is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence plate reader, scintillation counter).

    • The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the general toxicity of a compound to living cells.

  • Objective: To determine the half-maximal effective concentration (EC50) or cytotoxic concentration (CC50) of the test compound.

  • General Procedure:

    • Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compound is added to the wells at various concentrations.

    • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to a control (vehicle-treated cells).

    • The EC50 or CC50 value is determined from the dose-response curve.

Visualizing the Research Workflow

The process of evaluating and comparing the bioactivity of a novel scaffold like 3,3-Dimethoxycyclobutanecarboxamide involves a structured workflow, from initial screening to detailed mechanistic studies.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Comparative Analysis cluster_3 Mechanism of Action Studies Synthesis Synthesis of 3,3-Dimethoxy- cyclobutanecarboxamide Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Screening Enzyme Inhibition Assays (e.g., Kinase Panel) Purification->Enzyme_Screening Cell_Screening Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Purification->Cell_Screening Data_Comparison Comparison of IC50/EC50 values with other scaffolds Enzyme_Screening->Data_Comparison Cell_Screening->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Studies Data_Comparison->SAR_Analysis Target_Validation Target Identification & Validation SAR_Analysis->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis G Receptor Receptor Tyrosine Kinase MAPK MAPK Pathway Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K Enzyme Intracellular Enzyme (e.g., Kinase, Protease) NFkB NF-κB Pathway Enzyme->NFkB Ion_Channel Ion Channel Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inflammation Inflammation NFkB->Inflammation

A Comparative Guide to the Crystallographic Analysis of 3,3-Dimethoxycyclobutanecarboxylic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of cyclobutane derivatives, offering insights into their structural characteristics. Due to the absence of publicly available X-ray crystallography data for 3,3-Dimethoxycyclobutanecarboxylic acid, this document presents data from analogous structures to serve as a valuable reference for researchers in the field. The guide also outlines a general experimental protocol for the synthesis and crystallization of such compounds, based on established methodologies for similar molecules.

Data Presentation: Crystallographic Comparison of Cyclobutane Derivatives

The following table summarizes key crystallographic parameters for a selection of substituted cyclobutane and related dicarboxylic acid derivatives. This data provides a baseline for understanding the solid-state conformation and packing of these four-membered ring systems.

Compound NameCCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate2183363C₁₄H₁₈F₂O₁₂S₂MonoclinicP2₁/n9.782(1)15.118(2)13.569(2)9098.78(1)901982.5(5)
4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acidNot applicableC₁₆H₁₄O₆OrthorhombicIbam13.138(2)15.615(3)6.7726(11)9090901389.4(4)

Note: Data for 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid is included as an example of a dicarboxylic acid for which crystallographic data is publicly available, although it is not a cyclobutane derivative.[1]

Experimental Protocols

Synthesis of Cyclobutanecarboxylic Acid Derivatives

The synthesis of cyclobutanecarboxylic acids often involves the hydrolysis of a corresponding ester or dicarboxylic acid precursor. A general procedure is outlined below, adapted from established methods for related compounds.[2][3][4]

  • Hydrolysis of Dicarboxylate Precursor: A di-ester precursor, such as diethyl cyclobutane-1,1-dicarboxylate, is refluxed with a solution of potassium hydroxide in a mixture of water and ethanol.[3]

  • Solvent Removal: After the reaction is complete, the alcohol is removed by distillation.

  • Acidification: The remaining aqueous solution is acidified, typically with a strong acid like hydrochloric acid, to precipitate the dicarboxylic acid.

  • Purification of Dicarboxylic Acid: The crude dicarboxylic acid can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

  • Decarboxylation (if necessary): To obtain a monocarboxylic acid from a dicarboxylic acid, the purified dicarboxylic acid is heated, leading to the evolution of carbon dioxide and the formation of the desired product. The crude product can then be purified by distillation.[4]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for small organic molecules is as follows:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is soluble at elevated temperatures but less soluble at room or lower temperatures.

  • Slow Evaporation: The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is poorly soluble but is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, causing the compound to crystallize.

Visualization of Experimental Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis and analysis of cyclobutane derivatives and the logical relationship of the target molecule to its potential precursors.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Dicarboxylate Precursor hydrolysis Hydrolysis start->hydrolysis KOH, H2O/EtOH purification1 Recrystallization hydrolysis->purification1 Acidification decarboxylation Decarboxylation purification1->decarboxylation Heating purification2 Distillation decarboxylation->purification2 product Cyclobutanecarboxylic Acid purification2->product crystallization Crystallization product->crystallization xray X-ray Diffraction crystallization->xray structure Crystal Structure xray->structure

Caption: A generalized workflow for the synthesis and crystallographic analysis of a cyclobutanecarboxylic acid.

molecular_relationship target This compound related 3,3-Dimethylcyclobutanecarboxylic acid target->related Structural Analogue precursor1 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid precursor1->target Decarboxylation precursor2 Methyl 3,3-dimethoxycyclobutane-1-carboxylate precursor2->target Hydrolysis

Caption: Relationship between the target molecule and its potential precursors and a structural analogue.

References

Validating the Structure of 3,3-Dimethoxycyclobutanecarboxylic Acid Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of 3,3-Dimethoxycyclobutanecarboxylic acid, a key building block in organic synthesis. For comparative analysis, we contrast its spectral features with those of 3-Oxocyclobutanecarboxylic acid, an alternative cyclobutane derivative with a distinct substitution pattern. This guide is tailored for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.

Structural Comparison and 2D NMR Correlation Analysis

The structural validation of this compound is definitively achieved through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques reveal through-bond and through-space correlations between protons and carbons, providing an unambiguous connectivity map of the molecule.

This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group at the C1 position and two methoxy groups at the C3 position. In contrast, 3-Oxocyclobutanecarboxylic acid features a ketone at the C3 position. This structural difference leads to markedly different 2D NMR correlation patterns, which are summarized in the tables below.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the key nuclei in both molecules. These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.10 (quintet)45.0
2, 42.50 (d)40.0
3-100.0
5 (COOH)11.5 (s)175.0
6 (OCH₃)3.20 (s)50.0

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Oxocyclobutanecarboxylic acid

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.40 (quintet)48.0
2, 43.00 (d)52.0
3-208.0
5 (COOH)11.8 (s)176.0
Key 2D NMR Correlations for Structural Validation

The following tables detail the expected key correlations from COSY, HSQC, and HMBC experiments that are crucial for confirming the structure of this compound and differentiating it from 3-Oxocyclobutanecarboxylic acid.

Table 3: Key 2D NMR Correlations for this compound

ExperimentCorrelationInterpretation
COSY H1 ↔ H2, H4Confirms the connectivity between the methine proton and the adjacent methylene protons on the cyclobutane ring.
HSQC H1 ↔ C1; H2, H4 ↔ C2, C4; H6 ↔ C6Directly correlates each proton to its attached carbon, confirming the carbon skeleton and methoxy group attachment.
HMBC H1 ↔ C2, C3, C4, C5Shows long-range coupling from the methine proton to the adjacent methylene carbons, the quaternary carbon bearing the methoxy groups, and the carboxylic acid carbon, confirming the substitution pattern.
H2, H4 ↔ C1, C3Confirms the connectivity of the methylene protons to the methine and quaternary carbons.
H6 ↔ C3Unambiguously confirms the attachment of the methoxy groups to the C3 carbon.

Table 4: Key 2D NMR Correlations for 3-Oxocyclobutanecarboxylic acid

ExperimentCorrelationInterpretation
COSY H1 ↔ H2, H4Confirms the connectivity between the methine proton and the adjacent methylene protons.
HSQC H1 ↔ C1; H2, H4 ↔ C2, C4Directly correlates each proton to its attached carbon.
HMBC H1 ↔ C2, C3, C4, C5Shows long-range coupling from the methine proton to the adjacent methylene carbons, the ketone carbon, and the carboxylic acid carbon. The strong deshielding of C3 is a key indicator.
H2, H4 ↔ C1, C3Confirms the connectivity of the methylene protons to the methine and ketone carbons.

Experimental Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a target molecule, such as this compound, using a combination of 1D and 2D NMR techniques.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve Compound in Deuterated Solvent Proton ¹H NMR Sample->Proton Acquire Spectrum Carbon ¹³C NMR Sample->Carbon Acquire Spectrum COSY gCOSY Sample->COSY HSQC gHSQC Sample->HSQC HMBC gHMBC Sample->HMBC Analysis Correlate Peaks & Assign Signals Proton->Analysis Carbon->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirm Connectivity & Final Structure Analysis->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Protocols

For the successful acquisition of high-quality 2D NMR data, the following experimental protocols are recommended:

General Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Temperature: 298 K

gCOSY (Gradient Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 2

  • Increments: 256

  • Spectral Width (F1 and F2): 12 ppm

gHSQC (Gradient Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 2

  • Increments: 256

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 4

  • Increments: 256

  • Long-range J(C,H) Coupling Constant: 8 Hz

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides an irrefutable method for the structural validation of this compound. The key differentiating feature from its 3-oxo analogue is the HMBC correlation between the methoxy protons and the C3 carbon of the cyclobutane ring, along with the significant difference in the ¹³C chemical shift of the C3 carbon. By following the detailed experimental protocols and data analysis workflow presented, researchers can confidently and accurately determine the structure of this and other related small molecules, ensuring the integrity of their chemical research and development endeavors.

A Comparative Study of the Physicochemical Properties of Cyclobutane and Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of cyclobutane carboxylic acid and cyclopentane carboxylic acid. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where the choice of a cyclic scaffold can significantly influence a molecule's behavior. This document presents experimental data in a clear, comparative format and details the standard protocols for these measurements.

Data Summary

The following table summarizes the key physicochemical properties of cyclobutane carboxylic acid and cyclopentane carboxylic acid.

PropertyCyclobutane Carboxylic AcidCyclopentane Carboxylic Acid
Molecular Formula C₅H₈O₂C₆H₁₀O₂
Molecular Weight 100.12 g/mol [1]114.14 g/mol [2][3]
pKa (at 25°C) 4.79 - 4.80[4]4.99[2][5]
Melting Point -7.5 °C[1]3-5 °C[2][5]
Boiling Point 195 °C[1]216 °C[2][5]
logP (estimated) ~0.8[6]~1.21 - 1.3[2][3]
Water Solubility Slightly soluble[1]Moderately soluble[2][7]

Physicochemical Properties Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of the physicochemical properties of two compounds.

G cluster_0 Compound Selection cluster_1 Property Determination cluster_2 Data Analysis & Comparison cluster_3 Application & Conclusion A Cyclobutane Carboxylic Acid C Acidity (pKa) Potentiometric Titration A->C D Lipophilicity (logP) Shake-Flask Method A->D E Solubility OECD 105 Guideline A->E F Melting Point Capillary Method A->F G Boiling Point Distillation/Reflux A->G B Cyclopentane Carboxylic Acid B->C B->D B->E B->F B->G H Tabular Summary of Physicochemical Data C->H D->H E->H F->H G->H I Structure-Property Relationship Analysis H->I J Implications for Drug Development I->J

Caption: Comparative Physicochemical Analysis Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Acidity (pKa) by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acids.

Apparatus:

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Equivalence Point Determination: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest portion of the curve. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of the carboxylic acids between n-octanol and water.

Apparatus:

  • Separatory funnel or screw-cap test tubes

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the carboxylic acid in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or test tube containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the solute between the two phases.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Analysis: Determine the concentration of the carboxylic acid in both the aqueous and organic phases using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (OECD 105 Guideline)

Objective: To determine the water solubility of the carboxylic acids according to the OECD 105 guideline (Flask Method).

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

  • Sample Preparation: Add an excess amount of the carboxylic acid to a known volume of distilled water in a flask.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C) and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow any undissolved solid to settle.

  • Sampling and Filtration: Carefully take a sample from the clear supernatant and filter it to remove any remaining solid particles.

  • Concentration Analysis: Determine the concentration of the dissolved carboxylic acid in the filtrate using a validated analytical method.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of Melting Point by the Capillary Method

Objective: To determine the melting point range of the carboxylic acids.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: If the sample is not a fine powder, grind it using a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point by Distillation/Reflux

Objective: To determine the boiling point of the liquid carboxylic acids.

Apparatus:

  • Distillation or reflux apparatus (round-bottom flask, condenser, thermometer)

  • Heating mantle or oil bath

  • Boiling chips

Procedure (Distillation):

  • Apparatus Setup: Assemble a simple distillation apparatus with the liquid carboxylic acid and a few boiling chips in the round-bottom flask.

  • Heating: Gently heat the flask.

  • Boiling Point Reading: The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant as the liquid distills. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

Procedure (Reflux):

  • Apparatus Setup: Assemble a reflux apparatus with the liquid carboxylic acid and boiling chips in the round-bottom flask.

  • Heating: Heat the flask to bring the liquid to a steady boil.

  • Boiling Point Reading: The temperature of the vapor in equilibrium with the boiling liquid, measured by a thermometer placed in the vapor phase, is the boiling point.

References

Assessing the Metabolic Stability of 3,3-Dimethoxycyclobutanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unique structural motifs is a key strategy in modern drug discovery to enhance the pharmacokinetic properties of lead compounds. The cyclobutane ring, a strained four-membered carbocycle, has garnered increasing interest due to its ability to confer conformational rigidity and improve metabolic stability.[1] This guide provides a comparative assessment of the metabolic stability of 3,3-dimethoxycyclobutanecarboxylic acid derivatives, offering insights into their potential advantages in drug development. The comparison is made against relevant alternatives, supported by established experimental protocols and illustrative data.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[2][3] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[4][5] Carboxylic acid-containing drugs can undergo both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism.[6][7] The rigid conformation of the cyclobutane ring in this compound derivatives may shield adjacent functional groups from metabolic enzymes, potentially leading to increased stability.[8][9]

Experimental Methodology: Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds in the early stages of drug discovery.[4][10] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[2][11]

Detailed Protocol

1. Preparation of Reagents:

  • Test Compounds: 10 mM stock solutions of the this compound derivative and comparator compounds (e.g., a non-cyclic analog, a known cyclobutane-containing drug, and a simple carboxylic acid) are prepared in DMSO.[12]

  • Liver Microsomes: Pooled human liver microsomes (HLM) are thawed at 37°C and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11][13]

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[12]

2. Incubation Procedure:

  • The test compound (final concentration, e.g., 1 µM) is pre-incubated with the liver microsome solution at 37°C for a short period to allow for temperature equilibration.[12]

  • The metabolic reaction is initiated by adding the NADPH regenerating system.[13]

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • The reaction in each aliquot is quenched by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[4]

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate proteins.[10]

  • The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

4. Data Analysis:

  • The peak area ratio of the test compound to the internal standard is plotted against time.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[4][12]

Comparative Data Presentation

The following table presents hypothetical data from a liver microsomal stability assay comparing a this compound derivative with three comparator compounds.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Derivative this compound Derivative (Illustrative structure)> 60< 10
Non-Cyclic Analog (e.g., 4,4-Dimethoxypentanoic Acid) Non-Cyclic Analog (Illustrative structure)2545
Boceprevir (Cyclobutane-containing drug) Boceprevir (Illustrative structure)4820
Benzoic Acid (Simple Carboxylic Acid) Benzoic Acid (Illustrative structure)1575

Note: The structures are illustrative and the data is hypothetical, intended to demonstrate the expected trends based on the structural features of the compounds.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow

The following diagram illustrates the workflow of the in vitro liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Test Compounds, Liver Microsomes, and NADPH Regenerating System pre_incubate Pre-incubate Test Compound and Microsomes at 37°C prep_reagents->pre_incubate Transfer reagents initiate_reaction Initiate Reaction with NADPH System pre_incubate->initiate_reaction sample_timepoints Sample at Multiple Time Points initiate_reaction->sample_timepoints quench_reaction Quench Reaction with Cold Acetonitrile sample_timepoints->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis calculate_results Calculate t½ and Intrinsic Clearance (CLint) lcms_analysis->calculate_results

Caption: Workflow of the in vitro liver microsomal stability assay.

General Metabolic Pathway for Carboxylic Acids

This diagram shows potential metabolic pathways for a generic carboxylic acid-containing compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Carboxylic Acid Derivative (R-COOH) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent_Drug->Oxidized_Metabolite CYP450 Enzymes Glucuronide_Conjugate Acyl Glucuronide (R-CO-Glucuronide) Parent_Drug->Glucuronide_Conjugate UGTs Amino_Acid_Conjugate Amino Acid Conjugate (e.g., with Glycine) Parent_Drug->Amino_Acid_Conjugate Acyl-CoA Synthetases, Acyltransferases Excretion Excretion Oxidized_Metabolite->Excretion Glucuronide_Conjugate->Excretion Amino_Acid_Conjugate->Excretion

Caption: General metabolic pathways for carboxylic acid derivatives.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. The inclusion of a 3,3-dimethoxycyclobutane moiety in a carboxylic acid derivative is a rational design strategy aimed at enhancing metabolic stability by sterically hindering access of metabolic enzymes to the carboxylic acid group and other potential sites of metabolism.[9] As the hypothetical data suggests, such derivatives are expected to exhibit a longer half-life and lower intrinsic clearance compared to their non-cyclic analogs and simpler carboxylic acids. This improved metabolic profile can translate to a more favorable pharmacokinetic profile in vivo, potentially leading to lower dose requirements and reduced dosing frequency. Further in vivo studies are warranted to confirm these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.

References

Quantitative Analysis of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Comparative Guide to Titration and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comparative analysis of two common analytical techniques—acid-base titration and High-Performance Liquid Chromatography (HPLC)—for the quantitative determination of 3,3-Dimethoxycyclobutanecarboxylic acid. We present detailed experimental protocols, performance comparisons, and supporting data to aid in the selection of the most appropriate method for your research needs.

Method Comparison: Titration vs. HPLC-UV

The choice between titration and HPLC for the quantification of this compound will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the available instrumentation.

ParameterAcid-Base TitrationHPLC-UV
Principle Neutralization reaction between the carboxylic acid and a standardized base.Separation based on polarity, followed by UV detection.
Instrumentation Burette, pH meter or indicator, stirrer, balance.HPLC system with UV detector, column, autosampler.
Precision High (RSD < 0.5%)Good (RSD 1-5%)
Accuracy High, dependent on the purity of the primary standard.High, dependent on the purity of the reference standard.
Sensitivity Lower (millimolar range)High (micromolar to nanomolar range)
Throughput Low to mediumHigh
Specificity Lower; titrates all acidic protons.High; separates the analyte from impurities.
Cost per Sample LowHigh
Method Development SimpleMore complex

Experimental Protocols

Quantitative Analysis by Acid-Base Titration

This protocol outlines the determination of the concentration of a solution of this compound using a standardized sodium hydroxide solution.

Materials and Reagents:

  • This compound (MW: 160.17 g/mol )

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (if required for solubility)

  • Class A volumetric glassware (burette, pipettes, volumetric flasks)

  • Analytical balance

  • Magnetic stirrer and stir bar

Standardization of 0.1 M NaOH Solution:

  • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.

  • Dissolve the KHP in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used and calculate the exact molarity of the NaOH solution. Repeat at least twice more and average the results.

Titration of this compound:

  • Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized ~0.1 M NaOH solution to the endpoint, indicated by the persistence of a faint pink color.

  • Record the volume of NaOH titrant used.

Calculation of Purity/Concentration:

The molarity of the this compound solution can be calculated using the following formula:

Molarity of Acid = (Molarity of NaOH × Volume of NaOH) / Volume of Acid

The purity of the acid can be determined if a known mass is used.

Quantitative Analysis by HPLC-UV

This protocol provides a general method for the quantification of this compound by reverse-phase HPLC with UV detection. Method optimization may be required.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, and autosampler

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable buffer

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as carboxylic acids absorb in the low UV region)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the sample by interpolating its peak area on the calibration curve.

Workflow Diagrams

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize Standardize NaOH with KHP Titrate Titrate Sample with Standardized NaOH Standardize->Titrate PrepareSample Prepare Sample of This compound PrepareSample->Titrate Endpoint Observe Endpoint (Phenolphthalein) Titrate->Endpoint Calculate Calculate Concentration or Purity Endpoint->Calculate

Figure 1. Experimental workflow for the quantitative analysis of this compound by titration.

HPLCWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PrepareStandards Prepare Calibration Standards Inject Inject Standards and Sample PrepareStandards->Inject PrepareSample Prepare and Filter Sample Solution PrepareSample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Figure 2. Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

References

Lack of Publicly Available Data on Novel Compounds Derived from 3,3-Dimethoxycyclobutanecarboxylic Acid Prevents Efficacy Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly accessible information regarding the synthesis, biological evaluation, and efficacy of novel compounds derived from 3,3-Dimethoxycyclobutanecarboxylic acid. This absence of data precludes the creation of a detailed comparison guide as initially requested.

Despite extensive searches for academic papers, clinical trial data, and patents focusing on the biological activities of derivatives of this compound, no specific studies detailing their efficacy, mechanism of action, or comparative performance against other therapeutic agents were identified. The scientific community appears to have not yet explored this particular chemical scaffold for drug discovery purposes in a manner that has been publicly disclosed.

The initial search strategy aimed to identify and collate quantitative data on the performance of such compounds, detail the experimental protocols used to assess their efficacy, and visualize the relevant biological pathways and experimental workflows. However, the foundational requirement for this analysis—the existence of research on these specific compounds—is not met in the available scientific and patent literature.

While the search did yield information on derivatives of other cyclobutane and carboxylic acid structures with demonstrated biological activities, these are not direct derivatives of this compound and therefore fall outside the scope of the original request. For instance, a patent was found for the preparation of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid derivatives for use as anticoagulants, highlighting that while cyclobutane cores are of interest in medicinal chemistry, the specific methoxy-substituted scaffold remains uncharacterized in a biological context.

At present, it is not possible to provide a comparison guide benchmarking the efficacy of novel compounds derived from this compound due to the lack of published research and data. Researchers, scientists, and drug development professionals interested in this specific class of compounds will find a landscape devoid of prior art, which may represent an untapped area for novel chemical entity exploration.

For a comparative analysis to be conducted, foundational research into the synthesis of derivatives of this compound and their subsequent biological screening would first be necessary. Without such primary data, any attempt to create a comparison guide would be purely speculative and lack the required scientific basis.

Should the user wish to proceed with a comparison guide on a different, more thoroughly researched class of compounds, a new search and analysis can be initiated.

Safety Operating Guide

Prudent Disposal of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,3-Dimethoxycyclobutanecarboxylic acid could be located. The following disposal procedures are based on general best practices for chemical waste management and the precautionary principle, treating the substance as potentially hazardous. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For this compound, in the absence of specific hazard information, a cautious approach is required. This guide provides a step-by-step operational plan for its disposal.

Immediate Safety and Handling Precautions

Given that the specific hazards of this compound are not fully documented, it is prudent to handle it as a substance with potential health risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Hazard Assessment: Since a specific SDS is unavailable, treat this compound as a hazardous chemical. Do not assume it is benign.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Never mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[1]

    • Clearly indicate the full chemical name: "this compound."[1]

    • Include the date of waste generation and the name and contact information of the principal investigator or responsible party.[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all the information from the waste label.

    • Follow all institutional procedures for waste handover.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Summary of Handling and Disposal Information

ParameterGuideline
Hazard Classification Treat as hazardous in the absence of a specific Safety Data Sheet.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.
Handling Location In a well-ventilated chemical fume hood.
Waste Container Labeled, sealed, and chemically compatible (e.g., HDPE).
Waste Labeling "Hazardous Waste," full chemical name, date, and responsible person's contact information.[1]
Disposal Method Collection by the institution's Environmental Health and Safety (EHS) department for proper disposal.
Prohibited Disposal Do not dispose of in sanitary sewers or regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for a laboratory chemical where the specific hazards are not immediately known.

start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Consult SDS for specific disposal instructions. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste (Precautionary Principle) sds_check->sds_no No collect_waste Collect in a labeled, sealed, and compatible container. sds_yes->collect_waste sds_no->collect_waste label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date & Contact Info collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for a chemical with unknown hazard information.

References

Personal protective equipment for handling 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Dimethoxycyclobutanecarboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other cyclobutane derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Based on the hazard profiles of similar chemical structures, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. Potential hazards include skin and eye irritation, respiratory irritation from dust or aerosols, and harm if swallowed.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2][4] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[2][3] For larger quantities, chemical-resistant clothing and boots may be necessary.[2]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[3][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for minimizing chemical exposure and ensuring a safe laboratory environment.

Safe Handling Procedures

StepProcedure
Preparation Ensure a calibrated and certified chemical fume hood is available for all manipulations of the compound.[2][3] Assemble all necessary equipment and materials before starting.
Handling Avoid contact with skin, eyes, and clothing.[5] Prevent the generation of dust and aerosols.[6] Keep the container tightly closed when not in use.[5]
Cleanup Decontaminate the work area with an appropriate solvent and then wash with soap and water.[2]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[5][7]

Disposal Plan

StepProcedure
Waste Collection All disposable materials contaminated with the compound (e.g., gloves, weigh boats) should be placed in a dedicated, labeled hazardous waste container.[3]
Waste Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator.[2][6] Do not empty into drains.[2][5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.[3]

    • Ensure the fume hood is functioning correctly.

    • Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, including a lab coat, chemical safety goggles, and nitrile gloves.[2][3][4]

    • If there is a risk of dust generation, use a NIOSH-approved respirator.[3][4]

  • Chemical Handling:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[2][3]

    • Use a spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.

    • Avoid creating dust.

    • Close the container tightly immediately after use.[5]

  • Post-Handling and Cleanup:

    • Wipe down the work surface with an appropriate solvent, followed by soap and water.[2]

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.[3]

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6] Do not eat, drink, or smoke in laboratory areas.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem close_container Securely Close Container handle_chem->close_container decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.